Product packaging for Dysprosium;nickel(Cat. No.:CAS No. 12175-27-8)

Dysprosium;nickel

Cat. No.: B085286
CAS No.: 12175-27-8
M. Wt: 221.193 g/mol
InChI Key: OHOKXYQPNYNEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dysprosium;nickel is a useful research compound. Its molecular formula is DyNi and its molecular weight is 221.193 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula DyNi B085286 Dysprosium;nickel CAS No. 12175-27-8

Properties

CAS No.

12175-27-8

Molecular Formula

DyNi

Molecular Weight

221.193 g/mol

IUPAC Name

dysprosium;nickel

InChI

InChI=1S/Dy.Ni

InChI Key

OHOKXYQPNYNEDY-UHFFFAOYSA-N

SMILES

[Ni].[Ni].[Dy]

Canonical SMILES

[Ni].[Dy]

Other CAS No.

12175-27-8

Origin of Product

United States

Precursor Alloy Formation:

A homogeneous, multi-component precursor alloy is first created. This alloy must contain dysprosium, nickel, and at least one other element that is significantly more reactive (less noble) and can be selectively etched away. Aluminum (Al) and Magnesium (Mg) are common sacrificial elements used in dealloying to produce nanoporous nickel-based alloys. acs.org The precursor alloy, for instance a Dysprosium-Nickel-Aluminum (Dy-Ni-Al) ternary alloy, would be synthesized using methods such as arc melting in an inert atmosphere to ensure homogeneity. The composition of this precursor is critical; the ratio of the sacrificial element to the noble elements (Dy and Ni) influences the morphology and pore size of the final nanoporous structure. engineering-eye.com

Selective Leaching Dealloying :

The precursor alloy is then immersed in a corrosive solution (an etchant) that is chosen to selectively dissolve the sacrificial element while leaving the Dy-Ni components intact. For an aluminum-containing precursor, an aqueous solution of sodium hydroxide (B78521) (NaOH) or a mild acid could be used as the etchant. For a magnesium-based precursor, a weak acid like citric acid is often effective. acs.org During this process, the aluminum atoms are leached from the alloy, and the remaining dysprosium and nickel atoms spontaneously rearrange on the surface to form a stable, low-energy configuration, resulting in a network of interconnected ligaments and pores. bohrium.com

The resulting material is a nanoporous Dy-Ni alloy, where the pore and ligament dimensions can be tuned by controlling the dealloying conditions such as etchant concentration, temperature, and immersion time.

Research Findings and Material Characteristics

Based on extensive research into dealloyed nanoporous metals, the following findings and characteristics can be anticipated for a nanoporous Dy-Ni alloy synthesized via this template-free method.

The structure would consist of a three-dimensional, open-porous network, providing a high surface-area-to-volume ratio. researchgate.net The ligaments of the structure would be composed of the Dy-Ni alloy, while the voids would form an interconnected pore channel system. The properties of the resulting nanoporous material are highly dependent on the initial composition of the precursor alloy and the dealloying parameters.

Below are tables detailing the proposed experimental parameters and expected material characteristics based on analogous dealloying processes for other nickel-based alloys.

Table 1: Proposed Synthesis Parameters for Nanoporous Dy-Ni via Dealloying

ParameterDescriptionProposed Value/RangeRationale / Reference
Precursor Alloy Composition of the initial ternary alloy.Dy₅Ni₂₀Al₇₅High aluminum content is necessary for effective dealloying to form a porous structure. engineering-eye.com
Synthesis Method Method for creating the precursor alloy.Arc MeltingEnsures a homogeneous, single-phase solid solution, which is crucial for uniform dealloying.
Etchant Corrosive solution for selective leaching.5 M NaOH (aq)Commonly used for selectively removing aluminum from nickel-aluminum alloys.
Dealloying Temp. Temperature of the etchant solution.70 °CElevated temperatures can accelerate the dealloying process.
Dealloying Time Duration of immersion in the etchant.24 - 72 hoursTime is adjusted to ensure complete removal of the sacrificial element and to control final ligament size through coarsening.

Table 2: Anticipated Research Findings for Nanoporous Dy-Ni

PropertyAnticipated Value/RangeCharacterization MethodSignificance / Reference
Pore Size 10 - 100 nmScanning Electron Microscopy (SEM)Tunable by alloy composition and dealloying conditions; crucial for applications in catalysis and sensing. engineering-eye.com
Ligament Size 15 - 150 nmTransmission Electron Microscopy (TEM)Affects mechanical properties and surface area.
Specific Surface Area 20 - 100 m²/gBrunauer-Emmett-Teller (BET) AnalysisHigh surface area is a key feature of nanoporous materials, enhancing reactivity. researchgate.net
Crystal Structure Face-Centered Cubic (FCC) or Intermetallic PhasesX-ray Diffraction (XRD)Confirms the composition and crystallinity of the remaining Dy-Ni ligaments.

This template-free dealloying approach offers a versatile and scalable route to producing high-quality nanoporous dysprosium-nickel alloys with tunable properties, paving the way for their potential use in advanced applications such as catalysis, magnetic devices, and energy storage.

Crystallographic and Microstructural Investigations of Dysprosium Nickel Systems

Phase Diagram Studies of Dy-Ni Binary Systems

The dysprosium-nickel phase diagram has been established through techniques such as X-ray diffraction and differential thermal analysis. iphy.ac.cn This has led to the identification of numerous intermetallic compounds and the nature of their formation.

The Dy-Ni binary system is characterized by the existence of ten intermetallic compounds: Dy₃Ni, Dy₃Ni₂, DyNi, DyNi₂, DyNi₃, Dy₂Ni₇, DyNi₄, Dy₄Ni₁₇, DyNi₅, and Dy₂Ni₁₇. iphy.ac.cnmdpi.com Among these, the compound Dy₄Ni₁₇ was a more recently identified addition to the phase diagram. iphy.ac.cn The formation of these phases, such as DyNi₂, DyNi₃, Dy₂Ni₇, and DyNi₅, has been observed during electrochemical synthesis in molten salt systems. mdpi.com

The stability of these phases can be influenced by the synthesis method. For instance, in situ X-ray diffraction studies during electrochemical alloying in molten LiCl-KCl-DyCl₃ have primarily identified the formation of DyNi₂, even though ex situ studies have reported several other Dy-Ni alloys. jst.go.jp This suggests that some phases may be more kinetically or thermodynamically favored under specific conditions.

Here is a table of the identified intermetallic phases in the Dy-Ni system:

Within the Dy-Ni system, only two compounds melt congruently, meaning they transform directly from a solid to a liquid of the same composition. scribd.com These are DyNi, which melts at 1248°C, and DyNi₅, which melts at 1387°C. iphy.ac.cnmdpi.commdpi.com

The remaining eight intermetallic compounds—Dy₃Ni, Dy₃Ni₂, DyNi₂, DyNi₃, Dy₂Ni₇, DyNi₄, Dy₄Ni₁₇, and Dy₂Ni₁₇—are formed through peritectic reactions at specific temperatures. iphy.ac.cnacs.org For example, Dy₃Ni is formed by the peritectic reaction Dy + L → Dy₃Ni at a temperature below 1035 K. nih.gov

The system also features three eutectic reactions at different compositions and temperatures:

31 at% Ni and 693°C

56 at% Ni and 1173°C

93 at% Ni and 1279°C iphy.ac.cn

There is no significant solid solubility of dysprosium in nickel or nickel in dysprosium. iphy.ac.cn

Here is a data table summarizing the congruently melting compounds and their melting points:

Identification and Characterization of Stable and Metastable DyxNiy Intermetallic Phases (e.g., Dy3Ni, Dy3Ni2, DyNi, DyNi2, DyNi3, Dy2Ni7, DyNi4, Dy4Ni17, DyNi5, Dy2Ni17)

Crystal Structure Determination and Refinement

The precise arrangement of atoms within the Dy-Ni intermetallic compounds is determined through various diffraction techniques, providing fundamental insights into their properties.

X-ray diffraction is a primary tool for identifying the crystalline phases present in Dy-Ni alloys and for determining their lattice parameters. For example, the crystal structures of Dy₂M₁₇ (where M can be Ni) have been investigated using X-ray powder diffraction. lnu.edu.ua In situ white X-ray diffraction has been employed to study the electrochemical alloying and de-alloying processes of Dy-Ni alloys in molten salts, where diffraction peaks corresponding to Ni and DyNi₂ were identified. jst.go.jp This technique allows for real-time observation of phase formation. jst.go.jp

The crystal structure of several Dy-Ni compounds has been determined and refined using XRD data:

Dy₃Ni : Initially reported to be isostructural with Fe₃C, a redetermination using single-crystal X-ray data confirmed this, providing precise atomic positional and anisotropic displacement parameters. nih.gov

Dy₃Ni₂ : Found to have a monoclinic crystal structure with space group C2/m. iucr.org The structure is characterized by trigonal prisms of dysprosium atoms centered by nickel atoms, similar to the CrB-type structure. iucr.org

DyNi₂ : Crystallizes in the cubic Laves phase structure (MgCu₂-type) with the space group Fd-3m. materialsproject.orgaip.org

Dy₂Ni₁₇ : Possesses a hexagonal Th₂Ni₁₇-type structure. lnu.edu.uascribd.com

For more complex structures, particularly ternary compounds, single-crystal X-ray diffraction is essential for accurate structure determination. mdpi.com An example is the new ternary silicide Dy₃Ni₁₁.₈₃Si₃.₉₈, which was synthesized by arc-melting. scientific.net Its crystal structure was determined by single-crystal X-ray diffraction, revealing that it crystallizes in a Sc₃Ni₁₁Ge₄-type structure with the space group P6₃/mmc. scientific.netorcid.org This structure is part of a large family of structures related to the EuMg₅.₂ type. scientific.net

The analysis of unit cell dimensions and the relationships between different crystal structures provide a deeper understanding of the Dy-Ni system.

Dy₃Ni : Has an orthorhombic structure with lattice parameters a = 6.863 Å, b = 9.553 Å, and c = 6.302 Å. nih.gov

Dy₃Ni₂ : Possesses a monoclinic structure with lattice parameters a = 13.321 Å, b = 3.662 Å, c = 9.512 Å, and β = 105.72°. iucr.org

DyNi₂ : Has a cubic structure with a lattice parameter of approximately 7.09 Å. materialsproject.org During in situ studies of electrochemical de-alloying, the apparent lattice constant of DyNi₂ was observed to decrease, indicating a potential change in composition or strain. jst.go.jpjst.go.jp

DyNi₃ : Belongs to the PuNi₃ structure type with a rhombohedral space group R-3m. researchgate.net Its structure can be described as a stacking of DyNi₅ (CaCu₅-type) and Dy₂Ni₄ (MgCu₂-type) blocks. researchgate.net

Dy₂Ni₁₇ : Crystallizes in a hexagonal structure (Th₂Ni₁₇-type) with space group P6₃/mmc and has lattice parameters of a = 8.299 Å and c = 8.037 Å. acs.orgsimmate.org

Here is a data table summarizing the crystal structure information for selected Dy-Ni compounds:

Single Crystal X-ray Diffraction for Complex Ternary Compounds (e.g., Dy3Ni11.83Si3.98)

Microstructure and Morphology Evolution

The microstructure and morphology of dysprosium-nickel alloys are critical factors that influence their physical and chemical properties. Advanced imaging techniques and analysis are employed to understand the intricate details of these materials.

Scanning Electron Microscopy (SEM) for Microstructural Characterization

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface topography and composition of Dy-Ni alloys. In Dy-doped NiO nanoparticles prepared by co-precipitation, SEM images reveal a significant change in morphology from micro-rods to nanoparticles upon the introduction of dysprosium. researchgate.net This alteration in structure is crucial for applications such as gas sensing.

For intermetallic compounds synthesized electrochemically, SEM coupled with Energy Dispersive X-ray (EDX) analysis provides detailed information about the elemental distribution. mdpi.com For instance, in Dy-Ni alloys formed in molten salts, SEM-EDX mapping shows that dysprosium is well-dispersed within the alloy. mdpi.com This homogeneity is vital for achieving consistent properties throughout the material. Studies on other dysprosium-doped systems, such as Ni-Co ferrites, also utilize SEM to observe the morphology, which often presents as agglomerated nano-flakes. tandfonline.commdpi.com

The morphology of Dy-Ni systems can vary significantly with the synthesis method. For example, Dy-doped nickel-cobalt (B8461503) ferrite (B1171679) nanoparticles synthesized via a hydrothermal method show a regular spherical shape with some agglomeration. icm.edu.pl In contrast, when prepared by co-precipitation, they exhibit a nano-flake-like morphology. tandfonline.com

Grain Size Distribution and Grain Boundary Effects

The grain size and the nature of grain boundaries in Dy-Ni alloys play a pivotal role in their mechanical and magnetic properties. The addition of dysprosium to nickel-based alloys has been shown to influence grain size. In Dy-substituted Ni-Co ferrites, an increase in dysprosium content leads to an increase in the average grain size. icm.edu.pl Conversely, in other Dy-doped Ni-Co spinel ferrites, the crystallite size and lattice parameter were observed to decrease with increasing Dy³⁺ substitution (for x ≤ 0.15), which is attributed to the hindrance of crystallite growth and the deposition of Dy³⁺ on grain boundaries. researchgate.net

The method of synthesis also significantly impacts grain size. For instance, nanocrystalline Dy-Ni composites prepared by high-energy ball milling can achieve grain sizes below 50 nm. In contrast, arc-melted samples typically have much larger grain sizes, in the range of 500-1000 nm.

Grain boundaries act as pinning sites for magnetic domain walls, which can affect the magnetic properties of the material. In mechanically alloyed Dy-Ni, the presence of numerous grain boundaries contributes to a reduction in coercivity compared to arc-melted samples. The incorporation of rare earth elements like dysprosium into nickel can alter the microstructure and grain boundaries, leading to enhanced mechanical and thermal properties. qsrarematerials.com This is because grain boundaries can impede dislocation motion, thereby strengthening the material. d-nb.info The energy of these grain boundaries also plays a role; for example, serrated grain boundaries with lower energy can improve creep resistance. tms.org

Table 1: Influence of Synthesis Method on Dy-Ni Grain Size

Synthesis Method Average Grain Size (nm) Reference
Mechanical Alloying 20–50
Hydrothermal + Reduction 100–200
Arc Melting 500–1000
Hydrothermal (Dy-doped Ni-Co ferrite) 45-60 icm.edu.pl
Co-precipitation (Dy-substituted Ni-Co ferrite) 7.8 tandfonline.com

Phase Distribution and Microstructural Homogeneity Studies

The distribution of phases within Dy-Ni alloys is crucial for their performance. X-ray diffraction (XRD) is a primary technique used to identify the phases present. In electrochemically synthesized Dy-Ni alloys, XRD analysis reveals the formation of various intermetallic compounds, such as DyNi₂, DyNi₃, and DyNi₅, depending on the electrolysis potential. mdpi.com The distribution of these phases can be controlled by adjusting the synthesis parameters. For instance, a more negative electrolysis potential leads to the formation of phases richer in dysprosium. mdpi.com

The homogeneity of the microstructure is essential for predictable material behavior. In Dy-doped NiO, XRD patterns show the incorporation of dysprosium into the nickel oxide host lattice, indicating a homogeneous distribution at the atomic level. researchgate.net Similarly, in Dy-doped Ni-Co ferrites, energy dispersive spectrometer analysis confirms the existence of the constituent elements in proportions very close to the intended stoichiometry, suggesting good microstructural homogeneity. icm.edu.pl The addition of dysprosium to Ti-Ni shape memory alloys results in a microstructure consisting of the Ti₂Ni phase, the DyNi phase, and the matrix, with the martensitic transformation temperatures increasing significantly with Dy addition. researchgate.net

In some cases, the addition of dysprosium can lead to the formation of secondary phases. For example, in Dy-doped cobalt ferrite, a minor phase of DyFeO₃ can be detected when the dysprosium concentration is high. ijesit.com The uniform distribution of nanoparticles on graphene nanosheets in composites has also been confirmed through FESEM analysis. tandfonline.com

Nanoparticle and Thin Film Morphology

The morphology of Dy-Ni systems at the nanoscale, including nanoparticles and thin films, is of great interest for various technological applications.

Nanoparticles: Dy-doped NiO nanoparticles synthesized by co-precipitation exhibit a transformation from micro-rods to nanoparticles. researchgate.net In another study, Dy³⁺ substituted Ni-Co ferrite nanoparticles prepared by the same method showed a nano-flake like morphology. tandfonline.com When synthesized hydrothermally, Dy-doped nickel-cobalt ferrite nanoparticles have uniform, spherical grains. icm.edu.pl The average size of these spherical nanoparticles ranges from 45 to 60 nm. icm.edu.pl For Dy³⁺ substituted Ni-Co ferrite nanoparticles, the average crystallite size was calculated to be around 7.8 nm. tandfonline.com

Thin Films: The morphology of thin films is highly dependent on the deposition technique and subsequent treatments. For instance, nickel oxide thin films synthesized by a chemical processing method exhibit a porous surface morphology composed of a network of nanowalls. up.ac.za The thickness of these nanowalls can change upon annealing. up.ac.za The morphology of ternary hybrid thin films containing both iron oxide and nickel nanoparticles can be investigated in-situ during slot-die printing using grazing-incidence small-angle X-ray scattering (GISAXS), which reveals the evolution of the film's nanostructure. acs.org Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are also used to analyze the local surface properties of these hybrid films. acs.org

Table 2: Morphology of Dysprosium-Nickel Nanostructures

System Synthesis Method Morphology Size Reference
Dy-doped NiO Co-precipitation Nanoparticles (from micro-rods) - researchgate.net
Dy³⁺ substituted Ni-Co ferrite Co-precipitation Nano-flakes 7.8 nm (crystallite) tandfonline.com
Dy-doped Ni-Co ferrite Hydrothermal Spherical nanoparticles 45-60 nm icm.edu.pl
Nickel oxide thin film Chemical processing Porous nanowalls 52-67 nm (thickness) up.ac.za

Defect Chemistry and Cation Disorder in Dysprosium-Nickel Compounds

The presence of defects and cation disorder within the crystal lattice of dysprosium-nickel compounds can significantly alter their electronic and chemical properties.

Investigation of Lattice Defects and Nickel Vacancies in Doped Systems

Doping nickel-based compounds with dysprosium can introduce various lattice defects, most notably nickel vacancies. In Dy-doped NiO nanoparticles, Raman spectroscopy reveals the presence of nickel vacancies, which are believed to act as adsorption sites for gases like xylene, thereby enhancing the material's sensing performance. researchgate.net The introduction of dysprosium as a dopant produces a tensile strain, which further leads to the formation of defects in the host lattice of nickel oxide. researchgate.net

The creation of nickel vacancies is a key factor in improving the kinetics of gas sensing reactions, as they enhance surface adsorption. The doping of dysprosium modifies the lattice parameters, causing an expansion which is associated with the creation of these vacancies.

Computational studies on nickel oxide interfaces have shown that nickel vacancies are crucial for achieving favorable energy level alignment for hole extraction in perovskite solar cells. lanl.gov These vacancies turn NiO into a p-type material, which is beneficial for device performance. lanl.gov The substitution of nickel cations with larger rare-earth cations like dysprosium can also generate defects on cationic lattice sites and may force the creation of oxygen vacancies. mdpi.com This induced structural disorder can lead to changes in particle size and surface area. mdpi.com

Cation Mixing and Ion Diffusion in Layered Structures (e.g., Dy-doped Ni-rich cathodes)

The incorporation of dysprosium (Dy) into nickel-rich layered cathode materials, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), has been investigated as a method to enhance structural stability and electrochemical performance. princeton.eduresearchgate.net A key challenge in Ni-rich cathodes is the phenomenon of Li⁺/Ni²⁺ cation mixing, where Ni²⁺ ions migrate into the lithium layers of the crystal structure. ustb.edu.cnmdpi.com This is problematic because the ionic radii of Li⁺ (0.76 Å) and Ni²⁺ (0.69 Å) are similar, facilitating this undesirable exchange which impedes lithium ion transport and degrades performance. ustb.edu.cnmdpi.com

Doping with dysprosium has been shown to effectively suppress this cation mixing. princeton.edu The ionic radius of Dy³⁺ (0.91 Å) is notably similar to that of Li⁺ (0.90 Å in some studies), allowing it to be doped into both the lithium layer and the transition metal layer. princeton.eduosti.gov When Dy³⁺ ions occupy sites in the lithium layer, they can act as structural "pillars," supporting the layered framework during repeated charging and discharging cycles. princeton.eduosti.gov This reinforcement helps to maintain the integrity of the Li⁺ diffusion pathways.

The degree of cation mixing is often evaluated by the intensity ratio of the (003) and (104) X-ray diffraction (XRD) peaks (I(003)/I(104)). A ratio greater than 1.2 generally indicates a well-ordered layered structure with minimal mixing. mdpi.com Studies have shown that controlled doping can increase this ratio. For instance, doping NCM811 with 1.5% Dy increased the I(003)/I(104) ratio from 1.23 in the pristine material to 1.27. princeton.edu This indicates a reduction in cation disorder, which facilitates easier Li⁺ intercalation and deintercalation. osti.gov However, excessive doping may have the opposite effect; as the Dy³⁺ concentration increases, the degree of cation mixing can also increase. princeton.eduosti.gov

The presence of Dy³⁺ in the crystal lattice also influences ion diffusion kinetics. osti.gov By stabilizing the crystal structure and reducing cation mixing, Dy-doping can lower the charge transfer resistance. princeton.edu This leads to improved rate capability and cycling performance. princeton.eduresearchgate.net Cyclic voltammetry and impedance measurements have demonstrated that Dy-doped samples exhibit lower charge-discharge polarization and smaller charge transfer resistance compared to undoped materials. princeton.eduosti.gov This enhancement is attributed to the more stable and open pathways for Li⁺ diffusion created by the structural modifications induced by the dysprosium dopant. frontiersin.org

Interactive Data Table: Effect of Dysprosium Doping on Ni-Rich Cathode Properties

ParameterPristine NCM8111.5% Dy-doped NCM8113% Dy-doped NCM811Effect of DopingSource
I(003)/I(104) Ratio 1.231.271.24Indicates reduced cation mixing at 1.5% doping. princeton.edu
Initial Discharge Capacity (0.1C) 199.4 mAh g⁻¹199.4 mAh g⁻¹Not SpecifiedNo significant change in initial capacity. princeton.eduosti.gov
Capacity Retention (1C, 50 cycles) 137.5 mAh g⁻¹Significantly improvedSignificantly improvedImproves long-term cycling performance. princeton.edu
Ionic Radius (Å) Li⁺: 0.76, Ni²⁺: 0.69, Dy³⁺: 0.91Li⁺: 0.76, Ni²⁺: 0.69, Dy³⁺: 0.91Li⁺: 0.76, Ni²⁺: 0.69, Dy³⁺: 0.91Similar radius of Dy³⁺ and Li⁺ allows for substitution. mdpi.comosti.gov
Charge Transfer Resistance HigherLowerLowerReduces resistance, improving ion diffusion. princeton.eduosti.gov

Influence of Impurities on Structural Integrity

The structural integrity of dysprosium-nickel systems, like all metallic and intermetallic materials, can be significantly compromised by the presence of impurities. wiley-vch.de Impurities are elements whose control is limited during the fabrication process and can affect properties like castability and phase formation. mdpi.com They can be introduced from raw materials or during processing steps such as melting and casting. ijsrp.org The influence of an impurity depends on its type, concentration, solubility within the primary phases, and its tendency to form secondary phases or segregate at microstructural features like grain boundaries. wiley-vch.de

In nickel-based superalloys, which share nickel as a primary constituent with Dy-Ni systems, carbon is a common impurity that can combine with reactive and refractory elements to form various carbides (e.g., MC, M₂₃C₆, M₆C). core.ac.uk These carbide phases can have both beneficial and detrimental effects on structural integrity. When finely and homogeneously dispersed, they can strengthen the alloy. core.ac.uk However, when they form as coarse, blocky particles, particularly along grain boundaries, they can act as stress concentration sites, promoting crack initiation and reducing ductility and toughness. wiley-vch.decore.ac.uk

Similarly, in dysprosium-nickel alloys, uncontrolled impurities could lead to the formation of brittle topologically close-packed (TCP) phases, which are known to degrade the mechanical properties of high-performance alloys. researchgate.net The presence of impurity elements can disrupt the intended crystal structure, whether it be the Laves phases (e.g., DyNi₂) or other intermetallics in the Dy-Ni phase diagram. This disruption can introduce internal stresses and lattice distortions, creating defects that serve as potential failure points under mechanical or thermal loads. wiley-vch.de

Electronic Structure and Bonding in Dysprosium Nickel Compounds

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.eduunitn.it It is frequently employed to calculate the ground-state properties of dysprosium-nickel compounds. proquest.com The theory is based on using the electron density as the fundamental quantity, which is a significant simplification over the many-electron wavefunction. umn.edu In practice, DFT is typically implemented through the Kohn-Sham formalism, which involves a set of fictitious non-interacting electrons that generate the same electron density as the real, interacting system. umn.edu

The accuracy of DFT calculations hinges on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical effects of exchange and electron correlation. uci.edu For systems containing transition metals and rare-earth elements like the Dy-Ni system, the choice of functional is critical.

The Generalized Gradient Approximation (GGA) is a widely used class of functional for solid-state calculations. acs.org Specifically, the Perdew, Burke, and Ernzerhof (PBE) formulation of GGA has been successfully applied in studies of lanthanide-containing compounds. chemrxiv.orgacs.orgamazonaws.com However, standard XC functionals like GGA can struggle with the strongly correlated and localized 4f electrons of lanthanides such as dysprosium (Dy). researchgate.net

To address this limitation, a common approach is the DFT+U method, which incorporates an on-site Hubbard U term to better describe the strong Coulomb interactions of localized electrons. researchgate.netnih.gov The GGA+U method has been effectively used for calculations involving rare-earth elements to improve the description of their 4f-shell electrons. researchgate.net This correction helps to prevent the spurious delocalization of the 4f electrons, leading to a more accurate prediction of magnetic and electronic properties. acs.orgresearchgate.net

To reduce the computational cost of DFT calculations, especially for heavy elements like dysprosium, core electrons are often replaced by pseudopotentials. chemrxiv.org This approximation is effective because the core electrons are less involved in chemical bonding. For lanthanides, it is crucial to use relativistic pseudopotentials that account for the high velocity of electrons near the heavy nucleus. amazonaws.com

A complete set of relativistic, norm-conserving Goedecker-Teter-Hutter (GTH) pseudopotentials has been developed for all lanthanide elements, including dysprosium. chemrxiv.orgacs.org These are often paired with molecularly optimized (MOLOPT) Gaussian basis sets, which describe the valence electrons. chemrxiv.orgamazonaws.com In these basis sets, the f states are typically treated explicitly with uncontracted local Gaussian exponents to provide the necessary flexibility for describing the complex 4f shell. acs.org For nickel, a variety of well-established pseudopotentials (such as FHI, HGH, and ONCV) and basis sets are available. quantumatk.comresearchgate.net

Table 1: Typical DFT Parameters for Dy-Ni System Calculations
ElementExchange-Correlation FunctionalPseudopotential TypeBasis Set TypeKey Consideration
Dysprosium (Dy)GGA (PBE), GGA+U chemrxiv.orgresearchgate.netRelativistic, Norm-Conserving (e.g., GTH) acs.orgamazonaws.comMolecularly Optimized (MOLOPT) chemrxiv.orgAccurate treatment of strongly correlated 4f electrons. researchgate.net
Nickel (Ni)GGA (PBE) pdx.eduNorm-Conserving (e.g., FHI, ONCV) quantumatk.comDouble-zeta polarized (DZP) or higher quantumatk.comDescription of 3d valence electron states. nih.gov

Application of Exchange-Correlation Functionals in Dy-Ni System Calculations

Band Structure and Density of States Analyses

Band structure and Density of States (DOS) analyses are essential outputs of DFT calculations that provide deep insight into the electronic properties of materials. cam.ac.uk The band structure plots the energy of electron states versus wave vector (k) along high-symmetry directions in the Brillouin zone, revealing whether a material is a metal, semiconductor, or insulator. cam.ac.ukstackexchange.com The DOS represents the number of available electronic states at each energy level. youtube.com

For dysprosium-nickel compounds like DyNi₅, electronic structure calculations have been performed to understand their magnetic and electronic properties. semanticscholar.orgdaneshyari.com In such metallic systems, the DOS at the Fermi level is non-zero, indicating the presence of conduction electrons. youtube.com The analysis of partial DOS (pDOS) is particularly informative, as it decomposes the total DOS into contributions from different elements and atomic orbitals. These analyses typically show that the states near the Fermi level are dominated by the Ni 3d orbitals, with the highly localized Dy 4f states appearing as sharp peaks at different energy levels, which is characteristic of their limited involvement in direct bonding.

Charge Transfer and Interfacial Electronic Phenomena

The movement of charge and the electronic behavior at the interfaces of dysprosium-nickel materials are critical for their application in electrochemical and electronic devices.

Charge transfer resistance (Rct) is a measure of the opposition to the flow of electrons across an electrode-electrolyte interface during an electrochemical reaction. nih.gov In the context of forming Dy-Ni alloys, electrochemical studies provide insight into this phenomenon. The co-electroreduction of dysprosium (Dy³⁺) and nickel (Ni²⁺) ions from molten salt electrolytes to form intermetallic phases like DyNi₅ has been investigated. mdpi.com Studies using cyclic and square-wave voltammetry show that at higher polarization rates, the charge transfer stage becomes slower, indicating a quasi-reversible character of the charge transfer process. mdpi.comresearchgate.net This slowing of the charge transfer kinetics is a direct manifestation of charge transfer resistance at the electrode surface where the Dy-Ni alloy is formed. mdpi.com

A Schottky barrier is an energy barrier for electrons formed at a metal-semiconductor junction. tuwien.at The height of this barrier (ΦB) is a critical parameter in semiconductor devices like Schottky diodes and transistors. ttu.edu It is well-documented that the Schottky barrier height of nickel silicide (NiSi) on silicon can be modulated by introducing a third element at the interface. escholarship.orgcpsjournals.org

While direct studies on Ni-Dy/Si heterostructures are not widely reported, research on analogous systems using other rare-earth metals like ytterbium (Yb) provides strong evidence for the expected behavior. escholarship.org Incorporating a rare-earth element at the Ni/Si interface is a known technique to lower the effective electron Schottky barrier height. escholarship.org For instance, the introduction of Yb into NiSi has been shown to reduce the material's work function. escholarship.org This modulation occurs because the rare-earth metal alters the dipole layer at the metal-semiconductor interface, thereby changing the band alignment. Given that dysprosium is a rare-earth metal, it is expected to have a similar effect, making it a candidate for tuning the electronic properties of nickel-based contacts on silicon semiconductors.

Table 2: Example of Schottky Barrier Height (ΦB) Modulation in Ni-Silicide/p-Si Junctions
SystemAnnealing TemperatureSchottky Barrier Height (ΦB)Modulation (ΔΦB)Reference
Ni-silicide/p-Si (Reference)500 °C0.425 eVN/A escholarship.org
Yb-Ni-silicide/p-Si500 °C~0.405 eV-0.020 eV escholarship.org
Yb-Ni-silicide/p-Si600 °C~0.400 eV-0.025 eV escholarship.org

Note: Data for Yb-Ni-silicide is used as an analogue to illustrate the principle of rare-earth metal modulation of Schottky barriers.

Investigation of Charge Transfer Resistance

Theoretical Studies of Metallic Surface Properties and Interactions with Dysprosium

Theoretical studies, primarily employing density functional theory (DFT) and other computational methods, have provided significant insights into the surface properties of dysprosium-nickel compounds and the nature of their interactions with dysprosium. These investigations are crucial for understanding the catalytic, magnetic, and mechanical behaviors of these materials at the atomic level.

Research on thin epitaxial films of DyNi grown on a W(110) substrate has revealed important details about its surface structure. researchgate.net The electronic and crystalline structures were examined using angle-resolved valence-band photoemission and low-energy electron diffraction (LEED), with the experimental data showing good agreement with local-density-approximation (LDA) calculations. researchgate.net Supercell calculations indicated a reconstruction of the DyNi(001) surface, characterized by a (3×1) overstructure. researchgate.net This reconstruction is attributed to missing rows of nickel atoms in the topmost atomic layer. researchgate.net A key finding from these studies is the identification of a dysprosium 5d-derived surface state near the Fermi energy, a feature that is known to influence the surface magnetic properties of thin films. researchgate.net

The interaction of dysprosium with nickel-containing alloy surfaces has also been a subject of theoretical investigation. First-principles calculations combined with statistical-mechanical methods have been used to determine the site preference of dysprosium in B2 NiAl. researchgate.net These studies show that while the site occupation of Dy at 0 K depends heavily on the stoichiometry, at temperatures above 300 K, dysprosium consistently shows a preference for the aluminum sublattices. researchgate.netresearchgate.net Further analysis through density of states (DOS) and Mulliken bond population calculations demonstrated that the interactions between aluminum (s, p) electrons and nickel (d) electrons are significantly stronger in Dy-doped NiAl than in its pure form. researchgate.netresearchgate.net This enhanced electronic interaction is believed to be responsible for the observed improvements in the mechanical properties of the Dy-doped alloy. researchgate.netresearchgate.net

Studies on nickel surfaces implanted with dysprosium ions offer another perspective on Dy-Ni interactions. Transmission electron microscopy of annealed Dy-implanted nickel shows that at elevated temperatures (above 550°C), dysprosium migrates towards the surface. tandfonline.com This migration is thought to occur via a nickel-rich compound, culminating in the formation of an epitaxial oxide layer on the nickel surface. tandfonline.com

While not directly about Dy-Ni, theoretical work on analogous Dy-Pt systems provides transferable insights. DFT calculations on platinum-dysprosium alloy surfaces suggest that the unique electronic structure and the single-atom-like coordination of platinum atoms on the surface are key determinants of the material's electrocatalytic activity. mdpi.com Similarly, the electronic structure of two-dimensional Dy-Pt surface alloys is characterized by a mix of Dy and Pt electronic states, with a modulated coupling interaction with the substrate. acs.org These findings highlight the critical role that surface atomic arrangement and the resulting electronic structure play in defining the functional properties of rare earth-transition metal alloys.

Interactive Data Tables

Table 1: Summary of Theoretical Findings for the DyNi(001) Surface
FindingMethodologyImplication
(3x1) overstructure / surface reconstruction. researchgate.netLEED, Supercell Calculations (LDA). researchgate.netIndicates a rearrangement of surface atoms for stability, specifically missing Ni rows. researchgate.net
Dy 5d-derived surface state near the Fermi energy. researchgate.netAngle-Resolved Photoemission, LDA Calculations. researchgate.netThis electronic feature can significantly influence the surface magnetic properties of the film. researchgate.net
Good agreement between experimental and theoretical data. researchgate.netComparison of Photoemission/LEED with LDA calculations. researchgate.netValidates the computational models used for describing the DyNi surface. researchgate.net
Table 2: Site Preference and Electronic Interaction of Dy in B2 NiAl
ConditionPreferred Site for DyEffect on Electronic Structure
T = 0 K. researchgate.netHighly stoichiometric-dependent. researchgate.net-
T > 300 K. researchgate.netConsistently prefers Al sublattices. researchgate.netStronger interactions between Al(s, p) and Ni(d) electrons compared to pure NiAl. researchgate.netresearchgate.net
Dy Doping. researchgate.netresearchgate.netAl sublattices. researchgate.netLeads to improved mechanical properties due to enhanced bonding. researchgate.netresearchgate.net

Magnetic Properties and Phenomena in Dysprosium Nickel Systems

Magnetic Ordering and Phase Transitions

Dysprosium-nickel alloys exhibit complex magnetic ordering and undergo various phase transitions as a function of temperature and applied magnetic field. The nature of these transitions is a key area of research in understanding the fundamental magnetic interactions within these systems.

Investigation of Ferromagnetic Behavior at Low Temperatures

Many dysprosium-nickel intermetallic compounds display ferromagnetic ordering at low temperatures. ontosight.ainih.gov This behavior arises from the alignment of the magnetic moments of the dysprosium and nickel atoms. For instance, DyNi5 exhibits a transition to a ferromagnetic state at approximately 12 K. researchgate.net Similarly, the DyNi2 compound is known to be ferromagnetic at low temperatures. ontosight.ai The strength of the ferromagnetic coupling can be influenced by the stoichiometry of the compound and the presence of other elements. In some cases, the coupling between the dysprosium and nickel moments is ferrimagnetic, meaning the moments align in opposite directions, as observed in several DyNiAl compounds. researchgate.net

Studies of Curie Temperature (T_C) and Its Dependence on Synthesis Conditions

The Curie temperature (T_C) is a critical parameter for ferromagnetic materials, marking the temperature above which they transition to a paramagnetic state. wikipedia.org In dysprosium-nickel systems, the T_C is highly sensitive to the specific compound and its preparation method. For example, arc-melted DyNi has a reported Curie temperature of 58 K.

The synthesis conditions play a crucial role in determining the microstructure and, consequently, the magnetic properties, including the T_C. For instance, mechanical alloying, a technique used to produce nanocrystalline materials, can lead to different magnetic behaviors compared to arc-melted samples due to factors like grain size and internal strain. ontosight.ai Doping with other elements can also significantly alter the Curie temperature. For example, in DyFe10-xNixSi2 compounds, the T_C reaches a maximum of 590 K for x=2 and then decreases with further nickel substitution. researchgate.net

Compound/SystemSynthesis/ConditionCurie Temperature (T_C)Reference
DyNiArc-melted58 K
DyNi5~12 K researchgate.net
DyFe10-xNixSi2x=2590 K researchgate.net
(Gd1/5Tb1/5Dy1/5Ho1/5Er1/5)NiClose to DyNi arxiv.orgaip.org

Magnetic Phase Transitions and Spin Reorientation Phenomena

Beyond the simple ferromagnetic-paramagnetic transition, many dysprosium-nickel based alloys exhibit more complex magnetic phase transitions, including spin reorientation phenomena. researchgate.netaip.org Spin reorientation involves a change in the easy direction of magnetization as the temperature varies. This is often driven by the competing magnetic anisotropies of the different sublattices in the material. iphy.ac.cn

For example, in DyFe10-xNixSi2 compounds, spin reorientations are observed for nickel content x = 0, 1, 2, and 3. researchgate.net The spin reorientation temperature decreases significantly as the nickel content increases. researchgate.net In DyNi5, a moment reorientation from the b-axis to the a-axis is suggested to occur at 6.5 K. researchgate.net The introduction of high entropy at the rare-earth site, as in (Gd1/5Tb1/5Dy1/5Ho1/5Er1/5)Ni, can also lead to additional magnetic anomalies below the Curie temperature, which are likely due to spin reorientation caused by competing magnetic interactions. arxiv.orgaip.org In some systems, multiple magnetic phase transitions can be observed, leading to complex magnetic phase diagrams. researchgate.netacs.org

Anisotropic Magnetic Behavior

The magnetic properties of dysprosium-nickel compounds are often highly anisotropic, meaning they depend on the direction of the applied magnetic field relative to the crystal axes. This anisotropy is a direct consequence of the crystal structure and the electronic configuration of the constituent atoms, particularly the 4f electrons of dysprosium. plos.orgnptel.ac.in

Studies of Coercivity (H_c) and Its Relation to Microstructure and Grain Size

Coercivity (H_c) is a measure of a material's resistance to demagnetization and is a critical property for permanent magnet applications. In dysprosium-nickel systems, coercivity is strongly influenced by the material's microstructure, including grain size and the presence of grain boundary phases.

Research has shown that the synthesis method significantly impacts coercivity. For instance, arc-melted DyNi exhibits a high coercivity exceeding 2 Tesla at 5 K, while mechanically alloyed Dy-Ni shows a reduced coercivity of 0.8 T due to effects at the grain boundaries. Grain boundary diffusion treatment with dysprosium-nickel-aluminum alloys has been shown to be an effective method for increasing the coercivity of Nd-Fe-B magnets. researchgate.netosti.gov This process creates a Dy-rich shell around the main phase grains, which enhances the magnetic anisotropy and thus the coercivity. osti.govmdpi.comresearchgate.net The effectiveness of this diffusion is dependent on the microstructure, with a more continuous grain boundary phase facilitating the diffusion of dysprosium. capes.gov.br

MaterialTreatmentCoercivity (H_c)Reference
Arc-melted DyNi> 2 T at 5 K
Mechanically alloyed Dy-Ni0.8 T
Nd-Fe-B magnetGrain boundary diffusion with Dy-Ni-Al alloyIncreased from 1160 kA/m to 1760 kA/m researchgate.net
(Pr, Nd)12.36FebalB6.09 magnetAddition of Dy69Ni31Increased from 9.53 kOe to 13.93 kOe (with 0.68 at% Dy) capes.gov.br

Magnetic Anisotropy Investigations in Dysprosium-Nickel Materials

The magnetic anisotropy of dysprosium-nickel materials is a key factor determining their magnetic behavior. aip.org The large magnetic anisotropy of dysprosium often dominates in these compounds. nptel.ac.in This anisotropy arises from the interaction of the aspherical 4f electron cloud of the dysprosium ion with the crystalline electric field of the surrounding ions. rsc.org

Studies on amorphous DyxGd1-xNi alloys have investigated the effects of random magnetic anisotropy on the magnetic phase transition. journaldephysique.org In these materials, the local magnetic anisotropy axes are randomly oriented, leading to complex magnetic states. In single-crystal studies, such as that of DyNi5, a strong easy-plane anisotropy has been observed, with the hexagonal c-axis being the hard direction for magnetization. researchgate.net The ability to tailor the magnetic anisotropy is crucial for developing advanced magnetic materials. For example, it has been shown that the magnetic anisotropy of dysprosium atoms can be manipulated by their geometric structure within a surface alloy. rsc.org

Magnetic Relaxation Dynamics

The study of magnetic relaxation dynamics in dysprosium-nickel systems reveals fascinating behaviors characteristic of materials with significant magnetic anisotropy. These dynamics are crucial for understanding the potential of these materials in applications such as high-density information storage and quantum computing.

Slow Magnetic Relaxation Behavior in Dysprosium-Based Complexes and Compounds

Many dysprosium-nickel complexes exhibit slow magnetic relaxation, a hallmark of Single-Molecule Magnet (SMM) behavior. rsc.orgacs.orgub.educhinesechemsoc.org This phenomenon arises because the material's magnetization does not relax instantaneously when an external magnetic field is removed but instead decays over a measurable timescale. This behavior is a consequence of an energy barrier that must be overcome for the magnetization to reverse its direction. rsc.org The oblate 4f electron density of the Dy³⁺ ion, combined with a strong and highly axial crystal field, generates significant magnetic anisotropy, which is the fundamental origin of SMM properties. cardiff.ac.ukacs.org

This slow relaxation is often observed experimentally through alternating current (ac) magnetic susceptibility measurements. A key indicator is the appearance of frequency-dependent out-of-phase (χ″) signals at low temperatures. frontiersin.org Such signals have been identified in a variety of heterometallic dysprosium-nickel clusters, confirming the onset of slow magnetization relaxation. frontiersin.org This behavior has been documented in diverse structural arrangements, including dinuclear DyNi, tetranuclear Dy₂Ni₂, octanuclear Dy₃Ni₅, and pentanuclear Ni₄Ln frameworks, indicating that the phenomenon is robust across different stoichiometries and molecular topologies. frontiersin.org In some cases, this slow relaxation is only observed in the presence of a static (dc) magnetic field, which helps to suppress quantum tunneling of magnetization (QTM), a process that can otherwise provide a rapid, non-thermal relaxation pathway. frontiersin.org

Determination of Effective Energy Barriers of Magnetization Reversal

A critical parameter quantifying the SMM behavior is the effective energy barrier for magnetization reversal (Ueff). This barrier represents the energy required to flip the magnetic spin from one orientation to another and is a key measure of the magnet's stability. The value of Ueff can be determined experimentally by analyzing the temperature dependence of the magnetic relaxation time (τ), which is obtained from ac susceptibility measurements. The data are often fitted to the Arrhenius law, τ = τ₀ exp(Ueff/kBT), which describes a thermally activated (Orbach) relaxation process. chinesechemsoc.orgfrontiersin.org

Research on various dysprosium-nickel and related dysprosium-based SMMs has yielded a wide range of energy barriers, highlighting the sensitivity of this property to the specific chemical environment of the Dy³⁺ ion. For instance, creating a strong axial ligand field while ensuring the equatorial ligands are weak is a key strategy to maximize Ueff. scispace.com The symmetry of the coordination environment around the dysprosium ion also plays a crucial role; high axial symmetry and a strong crystal field are critical for enhancing the energy barrier. researchgate.net Ab initio calculations are frequently employed to complement experimental findings, providing theoretical insight into the electronic structure and the expected energy levels that dictate the relaxation pathways. ub.eduresearchgate.net

The table below presents the effective energy barriers for several dysprosium-based complexes, illustrating the diversity in their magnetic relaxation properties.

Compound/Complex FamilyEffective Energy Barrier (Ueff)Notes
[Cp*₂Dy{μ-(OC)₂FeCp}]₂662 cm⁻¹ (953 K)Measured in zero dc field; relaxation involves at least the fourth-excited Kramers doublet. scispace.com
{Dy(NRR')₂(μ-Cl)₂K}1578 KOne of the highest barriers reported for a Dy(III) SMM, achieved through fine-tuning of axial anisotropy. chinesechemsoc.org
Dinuclear phenoxo-bridged Dy complex367.7 KZero-field SMM with the largest barrier for this class of compound. ub.edu
Two-dimensional Dy(III) coordination polymer35.3 KField-induced SMM behavior. frontiersin.org
Phospholyl-ligated dysprosium metallocene1410(10) cm⁻¹ and 747(7) cm⁻¹Shows two distinct high-temperature Orbach relaxation processes. acs.org

Influence of Substitution and Doping on Magnetic Properties

Effect of Dy³⁺ Substitution on Magnetic Hardness and Remanence

The introduction of Dy³⁺ ions into nickel-containing ferrite (B1171679) lattices has been shown to significantly influence their hard magnetic properties. Magnetic hardness refers to a material's ability to resist demagnetization and is characterized by high coercivity (Hc) and remanence (Mr). Studies on NiFe₂O₄ nanoparticles have demonstrated that Dy³⁺ substitution can increase the magnetic hardness, leading to higher values of both remanence and coercivity. researchgate.net Similarly, in Ni-Cd ferrites, an increase in Dy³⁺ content leads to a notable rise in coercivity. researchgate.net

This enhancement in magnetic hardness is often attributed to the large magnetocrystalline anisotropy associated with the Dy³⁺ ion. In Co-Zn ferrites, Dy³⁺ doping can lead to a dramatic increase in coercivity, particularly when synthesis conditions are controlled to promote specific crystal growth. aip.org Furthermore, co-substitution of Dy³⁺ and Tb³⁺ in Ni-Co-ferrites has been found to increase the remnant magnetization. nih.gov These findings underscore the utility of Dy³⁺ substitution as a strategy for developing materials with tailored hysteretic properties suitable for applications in permanent magnets and magnetic recording media.

Ferrite SystemDy³⁺ Substitution EffectKey Findings
NiFe₂O₄Increased magnetic hardnessHigher remanence (Mr) and coercivity (Hc). researchgate.net
Ni-Cd FerritesIncreased coercivityCoercivity increases with Dy³⁺ concentration. researchgate.net
Ni-Co-FerritesIncreased remnant magnetizationObserved with Dy³⁺ and Tb³⁺ co-substitution. nih.gov
Co-Zn FerritesDramatically increased coercivityEffect is dependent on synthesis conditions. aip.org

Analysis of Spin Disorder Phenomena

Spin disorder refers to a state where the magnetic moments (spins) of atoms are not aligned in a regular, periodic pattern. In dysprosium-nickel systems, particularly in nanoparticle form, spin disorder at the surface is a significant phenomenon. In NiDyₓFe₂₋ₓO₄ nanoparticles, the presence of spin disorder in the surface regions has been inferred from magnetic measurements, specifically from squareness ratios (Mr/Ms) that are much lower than the 0.5 value expected for single-domain particles with uniaxial anisotropy. researchgate.net

In intermetallic compounds, the competition between different magnetic interactions can lead to complex magnetic structures and disorder. The magnetic interactions in many rare-earth intermetallics, including DyNiIn, can be described by the Ruderman-Kittel-Kasuya-Yosida (RKKY) model, where conduction electrons mediate the coupling between localized magnetic moments. iaea.org In high-entropy alloys containing dysprosium and nickel, such as (Gd,Tb,Dy,Ho,Er)Ni, the random distribution of different rare-earth elements can introduce competing magnetic anisotropies. aip.org For example, the magnetic moments in DyNi prefer to align along a specific crystallographic axis, while those in ErNi prefer a different one. This competition can lead to spin reorientation transitions or more complex disordered states like spin glasses. aip.org The study of such phenomena is crucial for understanding the fundamental magnetic ground states of these complex alloys.

Impact of Doping on Magnetic Moment and Magnetization

However, the effect is not always straightforward. While some studies on Ni-Cu-Zn and NiFe₂O₄ ferrites report an increase in saturation magnetization with appropriate levels of Dy³⁺ doping researchgate.netacs.org, others on Ni-Cd ferrites show a decrease in Ms with increasing Dy³⁺ concentration. researchgate.net Similarly, doping with Gd³⁺, another rare-earth element, into NiFe₂O₄ has shown varied results, with some studies reporting an initial increase in Ms followed by a decrease at higher concentrations. nih.govacs.org This non-linear behavior suggests that the resulting magnetization depends on a complex interplay of factors, including the specific dopant concentration, cation distribution within the crystal lattice, and potential changes in the strength of the Fe³⁺-Dy³⁺ superexchange interactions. aip.orgacs.org

Fundamental Magnetic Interactions in Dy-Ni Intermetallics

The magnetic properties of dysprosium-nickel (Dy-Ni) intermetallic compounds are complex and arise from a combination of interactions at the atomic level. The primary contributors to the magnetism in these alloys are the localized 4f electrons of the dysprosium (Dy) ions and the itinerant 3d electrons of the nickel (Ni) atoms. In many rare earth-transition metal intermetallics, the magnetism is dominated by the rare earth ions, as the 3d band of nickel is often nearly filled. researchgate.netresearchgate.net The interplay between the Dy and Ni magnetic moments, mediated by various exchange mechanisms and influenced by the local crystalline environment, gives rise to a rich variety of magnetic behaviors, from ferromagnetism and antiferromagnetism to more complex non-collinear and ferrimagnetic structures. inoe.roarxiv.orgresearchgate.net

Exchange Interactions and Crystal Field Effects Driven by Dysprosium's 4f Electron Configuration

The fascinating magnetic properties of Dy-Ni intermetallics are fundamentally governed by two key phenomena: exchange interactions and crystal field effects, both of which are intrinsically linked to the electronic structure of the dysprosium ion. plos.org The Dy³⁺ ion possesses a partially filled 4f electron shell (4f⁹ configuration), which results in a large, localized magnetic moment. plos.org However, how these individual atomic moments order themselves to create a macroscopic magnetic state depends on the intricate balance between these two effects.

Exchange Interactions:

The primary coupling mechanism in Dy-Ni compounds is the indirect exchange interaction. Direct overlap between the highly localized 4f orbitals of neighboring Dy ions is negligible. Instead, the magnetic ordering is established through several indirect pathways:

4f-4f (RKKY-type) Interaction: The localized 4f moments of the Dy ions interact with each other via the conduction electrons. A local 4f moment polarizes the spins of the itinerant conduction electrons in its vicinity, and this polarization is then sensed by a neighboring Dy ion, leading to an indirect coupling. This interaction can be either ferromagnetic or antiferromagnetic depending on the distance between the ions.

4f-3d Interaction: A crucial interaction in these systems is the coupling between the localized 4f moments of dysprosium and the itinerant 3d electron moments of nickel. This is also an indirect interaction, typically mediated by the 5d electrons of dysprosium. inoe.ro The local 4f-5d exchange polarizes the Dy 5d band, which in turn hybridizes with the Ni 3d band, establishing a coupling between the two sublattices. inoe.ro This interaction is generally antiferromagnetic, meaning the Dy 4f moments tend to align antiparallel to the Ni 3d moments. This leads to ferrimagnetic ordering in compounds where Ni carries a magnetic moment, such as DyNi₅. inoe.ro

3d-3d Interaction: The direct exchange between neighboring Ni atoms can also play a role, particularly in Ni-rich compounds. However, in many intermetallics like DyNi₂, the 3d band of nickel is almost completely filled by valence electrons from Dy, resulting in a very low magnetic ordering temperature and a negligible moment on the Ni site. researchgate.net

The competition between these exchange interactions is responsible for the diverse magnetic structures observed. For instance, in DyNi, the balance between exchange interactions and magnetocrystalline anisotropy leads to a non-collinear magnetic structure. arxiv.orgresearchgate.net

Crystal Field Effects (CFE):

The 4f electrons of the Dy³⁺ ion, while shielded from direct interatomic overlap by the outer 5s and 5p electrons, are not entirely immune to their crystalline environment. The electrostatic field created by the surrounding ions (the crystal field) lifts the degeneracy of the 4f energy levels. epj-conferences.orgresearchgate.net This splitting of the ground state multiplet (⁶H₁₅/₂) of Dy³⁺ is a critical factor in determining the magnetic properties of the compound. nih.gov

The CFE has two primary consequences:

Magnetocrystalline Anisotropy: The crystal field interaction can create "easy" and "hard" directions of magnetization within the crystal lattice. The charge distribution of the 4f electron cloud is aspherical, and it will orient itself to minimize its electrostatic energy within the crystal field. This locks the large Dy magnetic moment to specific crystallographic axes, leading to strong magnetocrystalline anisotropy. researchgate.net This anisotropy competes with the exchange energy, which generally favors a simple parallel (ferromagnetic) or antiparallel (antiferromagnetic) alignment of moments. This competition is evident in DyNi, which has two magnetic sublattices with different easy magnetization directions. researchgate.net

Quenching of Magnetic Moment: The crystal field can also lead to a "quenching" of the orbital angular momentum, which can affect the total magnetic moment of the Dy³⁺ ion. capes.gov.br The splitting of the energy levels means that the ground state may not be a state of maximum angular momentum, leading to a measured magnetic moment that can be lower than the theoretical free-ion value. Studies on DyNi₂ have explored this crystal field quenching phenomenon. capes.gov.br

In compounds like Dy₂BaNiO₅, the splitting of the Kramers doublets of the Dy³⁺ ion due to the crystal field has been directly observed through optical spectroscopy. epj-conferences.orgresearchgate.net This splitting changes significantly below the magnetic ordering temperature, confirming the strong coupling between the magnetic order and the local crystal field environment. epj-conferences.orgresearchgate.net

The interplay of robust 4f-3d exchange interactions and strong single-ion magnetocrystalline anisotropy from the crystal field effects on the Dy³⁺ ion dictates the complex magnetic behavior, including the ordering temperatures and the specific magnetic structures, observed across the family of Dy-Ni intermetallic compounds.

Data Table of Magnetic Properties for Selected Dysprosium-Nickel Compounds

CompoundCrystal StructureMagnetic Ordering TypeCurie/Néel Temperature (TC/TN)Key Magnetic Features
DyNi Orthorhombic (FeB-type) arxiv.orgresearchgate.netFerromagnetic (non-collinear) arxiv.org59 K arxiv.orgExhibits metamagnetic transitions; large magnetocaloric effect. arxiv.org
DyNi₂ Cubic Laves Phase (MgCu₂-type) researchgate.netmaterialsproject.orgFerromagnetic researchgate.net~21.5 - 22 K researchgate.netresearchgate.netLow ordering temperature as Ni 3d band is nearly full. researchgate.net Strong magnetic anisotropy. researchgate.net
DyNi₅ Hexagonal (CaCu₅-type) researchgate.netFerrimagnetic inoe.ro~11 - 13 K researchgate.netDy and Ni moments align antiparallel. aip.org Crystal field effects are considered negligible in some studies. aip.org
DyNi₂B₂C Tetragonal (I4/mmm) researchgate.netehu.esAntiferromagnetic researchgate.net~10.6 K researchgate.netCoexists with superconductivity (Tc ≈ 6 K). researchgate.net Ferromagnetic sheets in the a-b plane are coupled antiferromagnetically along the c-axis. researchgate.net
Dy₂BaNiO₅ Orthorhombic epj-conferences.orgresearchgate.netAntiferromagnetic epj-conferences.orgresearchgate.net59 K epj-conferences.orgresearchgate.netDy-mediated interaction between Ni chains; shows splitting of Dy³⁺ crystal field levels below TN. epj-conferences.orgresearchgate.net

Theoretical and Computational Modeling of Dysprosium Nickel Compounds

First-Principles Calculations using Density Functional Theory (DFT)

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. This quantum mechanical modeling method allows for the investigation of the electronic structure and properties of materials from fundamental principles, without requiring empirical parameters. For Dy-Ni compounds, DFT is used to predict a wide range of intrinsic properties. The calculations are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP), employing approximations such as the Generalized Gradient Approximation (GGA) for the exchange-correlation functional.

Prediction of Structural Stability and Formation Enthalpies

A primary application of DFT is to determine the structural stability of various Dy-Ni intermetallic phases. By calculating the total energy of a given crystal structure, researchers can predict which phases are energetically favorable. The formation enthalpy (ΔHf) is a key metric calculated to assess stability, representing the energy released or absorbed when a compound is formed from its constituent elements. A negative formation enthalpy indicates that the compound is stable with respect to its elemental components.

For instance, electrochemical studies have confirmed the formation of several intermetallic phases in the Dy-Ni system, including DyNi2, DyNi3, Dy2Ni7, and DyNi5. DFT calculations can be used to compute the formation enthalpy for each of these phases, helping to construct a theoretical phase diagram at absolute zero temperature. While specific DFT data for all Dy-Ni compounds is not widely published in single sources, analogous studies on similar rare earth-transition metal systems, such as Ni-Y, provide a framework for the expected results. In the Ni-Y system, for example, NiY was found to have the lowest formation enthalpy, indicating significant stability. Similar calculations for the Dy-Ni system are crucial for understanding which compositions are most likely to form and persist.

Table 1: Representative Formation Enthalpies of Analogous Rare Earth-Nickel Compounds Calculated by DFT (Note: This table presents data from analogous systems to illustrate the typical values obtained from DFT calculations, as a comprehensive, directly comparable dataset for all Dy-Ni compounds is not readily available in the provided context.)

CompoundCrystal StructureCalculated Formation Enthalpy (kJ/mol)Reference System
NiYB27 (CrB)-47.28Ni-Y ontosight.ai
Ni2YC15 (MgCu2)-38.61Ni-Y ontosight.ai
Ni3YD024 (Ni3Ti)-36.66Ni-Y ontosight.ai
Ni5YC15b (AuBe5)-32.80Ni-Y ontosight.ai

This table is for illustrative purposes. The values represent calculated data for the Ni-Y system, which is chemically similar to Dy-Ni, to demonstrate the type of information generated via DFT.

Computational Simulation of Electronic and Magnetic Properties

DFT is extensively employed to predict the electronic and magnetic properties of Dy-Ni compounds. researchgate.net These calculations can reveal the density of states (DOS), which describes the number of available electronic states at each energy level, and the band structure, which shows the energy-momentum relationship for electrons in the crystal. The nature of the chemical bonding between dysprosium and nickel atoms can be analyzed through the hybridization of their electronic orbitals, particularly the Dy 4f and Ni 3d states.

Modeling of Diffusion Barriers and Nucleation Mechanisms

DFT calculations can also provide insights into kinetic processes such as diffusion and nucleation. The energy barriers for atomic diffusion can be computed by modeling the pathway an atom takes as it moves from one lattice site to another. Understanding these diffusion barriers is critical for predicting how microstructures will evolve during heat treatment or service. For example, in the context of permanent magnets, the diffusion of Dy is a key process for enhancing coercivity, and DFT can model the energetics of this diffusion along grain boundaries. thesetosa.com

Furthermore, theoretical models based on DFT can be used to understand nucleation. Studies on the electroreduction of dysprosium have employed theoretical models to describe the instantaneous nucleation and three-dimensional growth of nuclei. While not always a direct DFT calculation, the energy parameters that feed into these larger-scale models, such as surface energies and interface energies, can be derived from first-principles methods. These models help to explain the initial stages of phase formation, which is fundamental to controlling the material's final microstructure and properties.

Molecular Dynamics Simulations for Kinetic and Thermodynamic Insights

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of materials. This approach is particularly useful for gaining kinetic and thermodynamic insights that are not easily accessible through static DFT calculations.

For Dy-Ni systems, MD simulations rely on interatomic potentials that accurately describe the forces between Dy-Dy, Ni-Ni, and Dy-Ni atoms. Developing these potentials is a significant challenge, but once established, MD can be used to model a variety of phenomena:

Melting and Solidification: MD can simulate the melting process by tracking the atomic structure as temperature increases, providing predictions of the melting point and insights into the liquid structure.

Structural Transformations: Phase transitions that are driven by temperature or pressure can be observed directly in MD simulations.

Defect Dynamics: The behavior of point defects, dislocations, and grain boundaries can be studied, which is crucial for understanding the mechanical properties of the alloys. Simulations on pure nickel, for example, have been used to study the interaction of dislocations with grain boundaries. dokumen.pub

Thermodynamic Properties: Properties like specific heat and thermal expansion coefficients can be calculated from the atomic trajectories generated in an MD simulation.

MD simulations bridge the gap between the atomistic scale of DFT and the macroscopic behavior of materials, providing crucial information on how temperature and time affect the structure and properties of dysprosium-nickel compounds.

Phase Stability and Phase Transformation Modeling

Understanding the phase stability and transformations in Dy-Ni alloys across different compositions and temperatures is critical for materials design and processing. While DFT is excellent for predicting ground-state (0 K) stability, the CALPHAD (CALculation of PHAse Diagrams) method is the leading approach for modeling phase equilibria at finite temperatures. researchgate.net

The CALPHAD approach involves developing thermodynamic databases that contain models for the Gibbs energy of each individual phase in the Dy-Ni system. These models combine theoretical and experimental data. First-principles DFT calculations play a crucial role by providing the enthalpy of formation for stable and metastable compounds, which serves as a foundational parameter in the thermodynamic models.

By minimizing the total Gibbs energy of the system, the CALPHAD method can be used to:

Calculate binary (Dy-Ni) and higher-order phase diagrams.

Predict the stable phases present at a given temperature and composition.

Determine key transformation temperatures, such as solidus, liquidus, and eutectoid points.

Analyze the effects of adding other alloying elements to the Dy-Ni system.

This computational thermodynamic approach is invaluable for predicting the microstructure that will result from various heat treatments and for designing alloys with specific phase constitutions and properties. The combination of DFT and CALPHAD provides a powerful, multi-scale modeling framework for studying phase stability in complex alloys.

Development of Analytical Models for Specific Physical Phenomena

In addition to large-scale computational methods like DFT and MD, targeted analytical models are often developed to describe specific physical phenomena in Dy-Ni compounds. These models typically use a simplified theoretical framework to capture the essential physics of a particular property, making them useful for rapid prediction and data analysis.

A prominent example is the modeling of the magnetocaloric effect (MCE) in dysprosium-transition metal alloys. The MCE is the thermal response of a magnetic material to an applied magnetic field and is the basis for magnetic refrigeration technology. Analytical models, such as those based on the molecular field theory, can provide a good description of the magnetic ordering and magnetocaloric properties.

More advanced models use machine learning and intelligent algorithms. For instance, a hybrid approach combining a genetic algorithm with support vector regression (GSVR) has been developed to predict the magnetic entropy change (a key measure of the MCE) in dysprosium-transition metal compounds, including those with nickel. This model uses inputs like the applied magnetic field and the ionic radii of the constituent metals to make its predictions, demonstrating strong agreement with experimental data. Such intelligent models represent a modern approach to materials property prediction, enabling efficient screening of potential magnetocaloric materials.

Advanced Characterization Techniques for Dysprosium Nickel Materials

Structural and Morphological Characterization Techniques

A comprehensive understanding of the crystal structure and surface morphology of Dy-Ni materials is fundamental to controlling their properties. Techniques ranging from diffraction to microscopy are employed to obtain a detailed picture of these characteristics.

X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

X-ray Diffraction (XRD) is an indispensable technique for the analysis of dysprosium-nickel materials. It is primarily used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to standard patterns from crystallographic databases. fiveable.me The positions of the diffraction peaks are determined by the crystal structure and lattice parameters of each phase, while the peak intensities are related to the arrangement of atoms within the unit cell. fiveable.meethz.ch

In Dy-Ni systems, XRD is crucial for confirming the formation of specific intermetallic compounds, such as DyNi₂, DyNi₅, or other phases. For instance, the doping of dysprosium into nickel oxide (NiO) has been shown to cause a lattice expansion, which can be quantified using XRD. The technique can also be used to determine the degree of crystallinity and to estimate the average crystallite size from the broadening of the diffraction peaks.

For more detailed structural analysis, Rietveld refinement can be applied to the XRD data. fiveable.me This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. This allows for the precise determination of lattice parameters, atomic positions, and site occupancies, providing a comprehensive understanding of the crystal structure. buet.ac.bdwayne.edu

Table 1: Applications of XRD in Dysprosium-Nickel Analysis

Parameter DeterminedSignificance in Dy-Ni Systems
Phase IdentificationConfirms the presence of specific Dy-Ni intermetallic compounds. fiveable.me
Lattice ParametersReveals structural changes due to doping or alloying. buet.ac.bd
Crystallite SizeInfluences the magnetic and mechanical properties of the material.
CrystallinityIndicates the degree of structural order. wayne.edu
Structural RefinementProvides detailed information on atomic positions and bond lengths. buet.ac.bd

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of dysprosium-nickel materials at the micro- and nanoscale. mdpi.comresearchgate.net By scanning a focused beam of electrons across the sample surface, SEM can generate high-resolution images that reveal details about particle shape, size distribution, and surface texture. researchgate.net

When combined with other techniques, SEM provides a more complete picture of the material. For instance, after mechanical alloying, SEM can be used to track the evolution of the powder's morphology. wiley.com In studies of modified nickel powders, SEM has been employed to demonstrate changes in particle size and the degree of agglomeration. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Defect Characterization

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal nanostructure and crystallographic defects in dysprosium-nickel materials. researchgate.net By passing a beam of electrons through an ultrathin specimen, TEM can reveal details at the atomic level, including the size and shape of nanoparticles, the presence of grain boundaries, and the nature of crystal defects. researchgate.net

For Dy-Ni systems, TEM is instrumental in characterizing the size and distribution of nanoparticles with high precision. researchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice, allowing for the direct identification of crystal structures and the characterization of defects such as dislocations and stacking faults. researchgate.net This is crucial for understanding how these features influence the material's properties.

TEM is also used to study defect formation in nickel and its alloys under various conditions, such as ion irradiation. rsc.org These studies provide insights into the mechanisms of defect nucleation and evolution, which can include the formation of point defects, dislocation loops, and even new phases. rsc.org In Dy-Ni materials, understanding such defects is critical as they can significantly impact magnetic and mechanical behavior.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often integrated with SEM or TEM, is a vital technique for determining the elemental composition of dysprosium-nickel materials. thermofisher.comwikipedia.org When the electron beam interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. wikipedia.orgmyscope.training By detecting and analyzing these X-rays, EDX can provide both qualitative and quantitative information about the elements present in the sample. myscope.training

A key capability of EDX is elemental mapping, which visualizes the spatial distribution of different elements across the sample's surface. thermofisher.comjeol.com This is particularly useful for Dy-Ni alloys and composites, where it can confirm the homogeneous distribution of dysprosium and nickel or reveal the presence of phase segregation. bruker.com For example, in sintered W-Ni alloys, point EDX analysis has been used to identify the composition of different phases within the microstructure. wiley.com

EDX is also crucial for confirming the incorporation of dopants, such as dysprosium in nickel oxide, and for detecting impurities that might affect the material's performance. thermofisher.com The accuracy of quantitative EDX analysis can be affected by factors like overlapping X-ray peaks and the sample's topography. wikipedia.org

Table 2: EDX Analysis of a Hypothetical Dy-Ni Alloy

ElementWeight %Atomic %
Nickel (Ni)85.392.1
Dysprosium (Dy)14.77.9
Total 100.0 100.0

This table represents illustrative data and is not from a specific cited study.

Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling and Impurity Analysis

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique used to determine the elemental and isotopic composition of materials. wikipedia.org It operates by bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions. eag.comcityu.edu.hk These secondary ions are then analyzed by a mass spectrometer to identify the elements present. wikipedia.org SIMS is capable of detecting trace elements in the parts-per-million to parts-per-billion range, making it ideal for impurity analysis. wikipedia.org

A major application of SIMS in the context of dysprosium-nickel materials is depth profiling. eag.commeasurlabs.com By continuously sputtering the sample surface, SIMS can measure the concentration of elements as a function of depth, providing detailed information about the composition of thin films and layered structures. eag.com This is particularly valuable for characterizing coatings, interfaces, and diffusion profiles in Dy-Ni systems.

SIMS can be performed in two modes: static and dynamic. wikipedia.org Static SIMS analyzes the outermost atomic layer with minimal damage, while dynamic SIMS sputters through the material to perform bulk analysis and depth profiling. wikipedia.org The technique is destructive, and achieving accurate quantitative results often requires the use of well-calibrated standards. wikipedia.org

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. nanosurf.com It works by scanning a sharp tip attached to a cantilever across the sample surface. spmtips.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographic map of the surface with nanoscale resolution. nanosurf.com

For dysprosium-nickel materials, AFM is particularly useful for quantifying surface roughness. nist.gov Surface roughness can significantly influence properties such as friction, adhesion, and in the case of thin films, optical and magnetic performance. spmtips.com AFM can provide various statistical measures of roughness, such as the root-mean-square (RMS) roughness. nist.gov

AFM can be operated in different modes, including contact mode and tapping mode, to accommodate a wide range of material hardness and surface delicacy. nanosurf.com Unlike electron microscopy techniques, AFM does not require a vacuum and can be performed in air or liquid, which can be advantageous for certain applications. The technique has been widely used to characterize the surface of various materials, including nickel films and other metallic systems. core.ac.ukethz.ch

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the electronic and chemical properties of dysprosium-nickel materials at a fundamental level. These techniques provide insights into surface chemistry, electronic band structure, and local atomic environments, which are crucial for understanding the physical and chemical behaviors of these alloys.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk In the context of dysprosium-nickel compounds, XPS is instrumental in identifying the oxidation states of both dysprosium and nickel and in analyzing the composition of the surface layers, which can be affected by environmental exposure. rsc.orgmdpi.com

Research on dysprosium-containing deposits has utilized XPS to characterize the surface chemistry. For instance, analysis of the Dy 4d spectrum of a dysprosium deposit revealed the presence of both metallic dysprosium (Dy⁰) and oxidized dysprosium (Dy₂O₃). rsc.org The fitted peak for metallic dysprosium was identified at a binding energy of 154.8 eV. rsc.org Similarly, studies on nickel alloys use XPS to differentiate between metallic nickel (Ni⁰) and its oxidized forms, such as nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂). mdpi.com In Ni-P alloys, for example, the Ni 2p spectrum can be deconvoluted to show peaks corresponding to Ni⁰, NiO, and Ni(OH)₂. mdpi.com A typical binding energy for the Ni 2p₃/₂ peak in metallic nickel is around 852.6 eV. surfacesciencewestern.com

When nickel is alloyed with electropositive elements like dysprosium, changes in the electronic structure are observed. The nickel d-band centroids tend to shift to higher binding energies, indicating a filling of the Ni d-bands due to hybridization with the partner element. aps.org This interaction contributes significantly to the alloy's electronic properties and stability. aps.org

Table 1: Representative XPS Binding Energies for Dysprosium and Nickel Species This table presents typical binding energy values observed in XPS analyses of dysprosium and nickel compounds. Actual values can vary based on the specific compound and instrument calibration.

Element Spectral Line Chemical State Binding Energy (eV) Source(s)
Dysprosium (Dy) 4d Dy⁰ (metal) 154.8 rsc.org
Dysprosium (Dy) 4d Dy₂O₃ Not specified rsc.org
Nickel (Ni) 2p₃/₂ Ni⁰ (metal) 852.6 surfacesciencewestern.com
Nickel (Ni) 2p Ni⁰ 58.23% (relative content) mdpi.com
Nickel (Ni) 2p NiO 19.08% (relative content) mdpi.com

Photoemission Spectroscopy for Electronic Band Structure

Studies on related compounds like Y₁₋ₓDyₓNi₂B₂C show that the valence band is primarily composed of contributions from Ni 3d, Y 4d, and Dy 4f states. icm.edu.pl The shape of the valence band spectra changes systematically with the concentration of dysprosium, particularly in the binding energy range of 3 eV to 14 eV. icm.edu.pl For high dysprosium content, the valence band is dominated by Dy 4f states, whereas for yttrium-rich (and thus lower Dy content) compounds, Ni 3d states govern the valence band. icm.edu.pl

Specific features in the valence band spectra of these materials have been identified at approximate binding energies of 1.4 eV, 4.6 eV, 8.3 eV, and 9.7 eV. icm.edu.pl

The feature at ~1.4 eV is predominantly associated with the nickel 3d density of states. icm.edu.pl

The peaks at 4.6 eV, 8.3 eV, and 9.7 eV are largely attributed to dysprosium 4f and 6s states. icm.edu.pl

In DyNiSb, theoretical calculations complemented by experimental photoemission spectroscopy show that the electronic states near the Fermi energy are mostly dominated by Ni-3d and Dy-5d states. mdpi.com This hybridization is fundamental to the material's electronic properties. mdpi.com

Electron Energy Loss Spectroscopy (EELS) for Local Electronic and Structural Information

Electron Energy Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgeels.info It provides information on elemental composition, chemical bonding, and electronic properties with high spatial resolution. researchgate.netaps.org

In the study of metallic alloys like Dy-Ni, EELS can probe the local electronic structure at specific sites, such as interfaces or grain boundaries. aps.org The fine structure of the core-loss edges in an EELS spectrum is related to the local, site-projected, and angular-momentum-projected density of unoccupied states. aps.org

While specific EELS studies on Dy-Ni are not widely published, extensive research on analogous systems like Ni-Al intermetallics demonstrates the capability of the technique. aps.orgaps.org In these systems, EELS measurements of the Ni and Al L-edges reveal systematic changes in the local density of states upon alloying. aps.org These changes in the near-edge fine structure can be directly linked to the character of the Ni-Al bonding. aps.org Similarly, for Dy-Ni alloys, EELS could be used to:

Identify and map the distribution of Dy and Ni at the nanoscale.

Measure core-level energy shifts, which provide information about charge transfer and the local chemical environment. aps.org

Analyze the fine structure of the Dy and Ni core-loss edges to understand the unoccupied density of states and the nature of the Dy-Ni metallic bond.

Electrochemical Characterization Methods

Electrochemical methods are crucial for studying the formation of dysprosium-nickel intermetallic compounds via electrodeposition and for characterizing their redox behavior. These techniques are often employed in molten salt electrolytes, where the co-reduction of metal ions can be precisely controlled.

Cyclic Voltammetry (CV) for Electrochemical Reduction/Oxidation Processes

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the reduction and oxidation processes of a substance. rsc.org In the study of the Dy-Ni system, CV is used to determine the potentials at which different electrochemical reactions occur, including the formation of various intermetallic phases. mdpi.comresearchgate.net

Investigations into the co-electroreduction of dysprosium (Dy³⁺) and nickel (Ni²⁺) ions in a molten KCl-NaCl-CsCl eutectic at 823 K have provided detailed insights into the formation of DyₓNiᵧ alloys. mdpi.comresearchgate.net The cyclic voltammograms recorded in this system exhibit several distinct reduction waves:

Wave A: A wave at potentials between -0.22 V and -0.28 V corresponds to the reduction of Ni²⁺ ions to metallic nickel. mdpi.com

Waves B and C: Two intermediate waves appear at -(1.9-1.95) V and -(2.05-2.1) V. These are associated with the underpotential deposition of dysprosium on the freshly formed nickel, leading to the formation of various Dy-Ni intermetallic phases. mdpi.comresearchgate.net

Wave D: A wave at more negative potentials, between -2.175 V and -2.250 V, corresponds to the reduction of Dy³⁺ ions to metallic dysprosium on the cathode. mdpi.com

The anodic scan of the voltammogram shows corresponding oxidation peaks, representing the dissolution of the deposited dysprosium and the decomposition of the intermetallic phases. mdpi.com By controlling the electrolysis potential based on these CV results, specific intermetallic phases such as DyNi₂, DyNi₃, and DyNi₅ have been successfully synthesized. mdpi.com The characteristics of the CV peaks, such as their position and height, are dependent on factors like the concentration of ions in the melt and the potential scan rate. researchgate.net

Table 2: Key Electrochemical Processes in the Dy-Ni System from Cyclic Voltammetry Data obtained in molten KCl-NaCl-CsCl eutectic at 823 K. Potentials are relative to a Ag/AgCl reference electrode.

Process Potential Range (V) Description Source(s)
Ni Reduction -0.22 to -0.28 Reduction of Ni²⁺ to metallic Ni mdpi.com
Dy-Ni Intermetallic Formation -1.90 to -1.95 Formation of DyₓNiᵧ phases mdpi.comresearchgate.net
Dy-Ni Intermetallic Formation -2.05 to -2.10 Formation of DyₓNiᵧ phases mdpi.comresearchgate.net

Square-Wave Voltammetry for Detailed Electrochemical Response

Square-Wave Voltammetry (SWV) is a large-amplitude differential voltammetric technique that offers high sensitivity and excellent resolution, making it well-suited for analyzing complex electrochemical systems. acs.orgbyu.edu It is often used in conjunction with CV to obtain a more detailed understanding of the reduction and oxidation processes. mdpi.com

In the study of the Dy-Ni system in molten salts, SWV has been used to confirm and refine the findings from CV. mdpi.com The square-wave voltammogram of a KCl-NaCl-CsCl melt containing both DyCl₃ and NiCl₂ clearly shows the presence of multiple stages in the co-electroreduction process. mdpi.com The potentials of the reduction peaks observed in SWV align well with the waves seen in the cyclic voltammograms. mdpi.com

The technique's ability to minimize background charging currents results in well-defined, bell-shaped peaks for the redox processes. mdpi.com For example, the electroreduction of Dy³⁺ ions shows a clear peak in the SWV scan, allowing for a detailed analysis of the reaction mechanism. mdpi.com The high sensitivity of SWV makes it particularly useful for detecting the formation of different intermetallic compounds, which may appear as closely spaced peaks or shoulders on the main reduction wave. mdpi.com The combination of CV and SWV provides a comprehensive picture of the electrochemical pathways for the synthesis of dysprosium-nickel alloys. mdpi.com

Open Circuit Chronopotentiometry for Phase Dissolution Studies

Open Circuit Chronopotentiometry (OCP) is a valuable electrochemical technique for investigating the dissolution behavior of various phases within dysprosium-nickel (Dy-Ni) alloys. This method involves monitoring the potential of the Dy-Ni electrode in an electrolyte solution after a galvanostatic pulse is turned off. The resulting potential-time (E-t) curve exhibits distinct plateaus, each corresponding to the dissolution of a specific intermetallic phase. mdpi.comresearchgate.netresearcher.life

In studies of Dy-Ni systems in molten salt electrolytes, such as KCl-NaCl-CsCl or LiCl-KCl, OCP has been instrumental in identifying the formation and dissolution of various intermetallic compounds. mdpi.comingentaconnect.com When a current pulse is applied, Dy and Ni ions are co-deposited on an inert electrode, like tungsten, forming a series of DyₓNiᵧ alloys. Upon interrupting the current, the potential of the electrode is monitored as the deposited phases dissolve back into the molten salt.

Research has shown that the OCP curves for Dy-Ni alloys exhibit multiple potential plateaus. mdpi.comresearchgate.net For instance, in a KCl-NaCl-CsCl-DyCl₃-NiCl₂ melt at 823 K, distinct potential delays were observed corresponding to the dissolution of metallic dysprosium and several Dy-Ni intermetallic phases. mdpi.com These plateaus are more positive than the equilibrium potential of Dy³⁺/Dy⁰, indicating the formation of alloys. researchgate.net The duration of these plateaus can be influenced by the duration and density of the initial galvanostatic pulse. mdpi.com

The specific potential values of these plateaus are characteristic of the two-phase coexisting states of different Dy-Ni alloys. confex.com For example, studies have identified plateaus corresponding to the (DyNi + DyNi₂), (DyNi₂ + DyNi₃), (DyNi₃ + DyNi₅), and (DyNi₅ + Ni) two-phase regions. researchgate.net By analyzing these potential plateaus, researchers can deduce the sequence of phase dissolution and gain insights into the thermodynamic stability of the various Dy-Ni compounds. This information is critical for applications such as the electrochemical recycling of rare earth magnets, where selective dissolution of specific phases is desired.

The following table summarizes typical potential plateaus observed during OCP studies of Dy-Ni alloys in molten chloride salts, which correspond to the dissolution of different intermetallic phases.

Two-Phase Coexisting StatePotential Plateau (V)Reference
(DyNi + DyNi₂)~0.29 confex.com
(DyNi₂ + DyNi₃)~0.42 confex.com
(DyNi₃ + Dy₂Ni₇)~0.52 confex.com
(Dy₂Ni₇ + DyNi₅)~0.77 confex.com
(DyNi₅ + Ni)~0.90 confex.com

Note: Potential values are approximate and can vary based on experimental conditions such as electrolyte composition and temperature.

Chronoamperometry for Current Response Kinetics

Chronoamperometry is an electrochemical technique used to study the kinetics of current response in dysprosium-nickel systems. This method involves stepping the potential of a working electrode to a value where an electrochemical reaction occurs and recording the resulting current as a function of time. The shape of the current-time transient provides valuable information about the reaction mechanism and kinetics.

In the context of Dy-Ni alloys, chronoamperometry has been employed to investigate the co-electroreduction of dysprosium and nickel ions from molten salt electrolytes. mdpi.comresearcher.life By applying a potential step to a cathode, the reduction of Dy³⁺ and Ni²⁺ ions and the subsequent formation of Dy-Ni intermetallic compounds can be initiated. The resulting current decay is monitored to understand the kinetics of this alloy formation process.

Studies have utilized chronoamperometry alongside other electrochemical techniques like cyclic voltammetry and open-circuit chronopotentiometry to elucidate the electrochemical behavior of Dy and Ni ions. researcher.life For example, research in a KCl-NaCl-CsCl eutectic melt at 823 K used these methods to study the co-reduction of dysprosium and nickel ions on both inert tungsten and active nickel electrodes. mdpi.comresearcher.life The results from chronoamperometry can help in determining diffusion coefficients of the electroactive species and understanding the nucleation and growth mechanisms of the Dy-Ni alloy phases.

Furthermore, chronoamperometry is crucial for the controlled electrochemical synthesis of specific Dy-Ni intermetallic phases. researchgate.netresearchgate.net By selecting an appropriate potential based on voltammetric studies, potentiostatic electrolysis, which is essentially a long-duration chronoamperometry experiment, can be performed to selectively form compounds like DyNi₂, DyNi₃, and DyNi₅. ingentaconnect.comresearchgate.net The current response during this electrolysis provides real-time information about the rate of the deposition process.

The kinetic parameters obtained from chronoamperometric measurements are essential for optimizing the electrochemical processes for Dy-Ni alloy synthesis and for applications in areas like the recycling of rare earth materials.

Magnetic Characterization Techniques

Vibrating Sample Magnetometry (VSM) for Bulk Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a widely used technique for characterizing the bulk magnetic properties of dysprosium-nickel materials. iut.ac.ir It measures the magnetic moment of a sample by vibrating it in a uniform magnetic field. The resulting oscillating magnetic flux induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment of the sample. soton.ac.uk VSM can be used to determine key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) as a function of applied magnetic field and temperature.

For Dy-Ni intermetallic compounds, VSM studies have revealed a range of magnetic behaviors. For example, the equiatomic compound DyNi is ferromagnetic with a Curie temperature (T_C) of approximately 59 K. arxiv.org Magnetization-field isotherms of DyNi at low temperatures show a step-like behavior, which is characteristic of metamagnetic transitions. arxiv.orgresearchgate.net This behavior is attributed to a field-induced spin-flop transition in its non-collinear magnetic structure. arxiv.org

VSM has also been employed to study the effect of composition on the magnetic properties of Dy-Ni alloys. In DyNi₅₋ₓAlₓ compounds, for instance, VSM measurements have shown that the saturation magnetization decreases with increasing aluminum content. aip.org The effective nickel magnetic moment was also found to decrease as nickel is substituted with aluminum. aip.org

In the case of dysprosium-doped nickel ferrite (B1171679) nanoparticles (Dy-doped NiFe₂O₄), VSM analysis at room temperature has shown that as the concentration of dysprosium dopant increases, both the coercivity and saturation magnetization decrease. nih.gov Similarly, for dysprosium-substituted nickel-cobalt (B8461503) ferrite nanoparticles (Ni₀.₃Co₀.₇DyₓFe₂₋ₓO₄), VSM measurements indicated that the saturation magnetization decreases with increasing dysprosium content, while the coercivity remains low, suggesting soft ferromagnetic behavior. icm.edu.pl

The table below presents some magnetic properties of various dysprosium-nickel compounds determined by VSM.

CompoundCurie Temperature (T_C) (K)Saturation Magnetization (emu/g or µB/f.u.)Coercivity (Hc)Reference
DyNi59~9.2 µB/f.u. (at 4K)Low arxiv.org
DyNi₂--- researchgate.net
DyNi₅--- aip.org
Ni₀.₃Co₀.₇D₀.₁Fe₁.₉O₄Room Temp~50 emu/gLow icm.edu.pl

Note: Magnetic properties are highly dependent on factors such as synthesis method, microstructure, and measurement conditions.

Neutron Diffraction and Scattering for Magnetic Structures and Spin Dynamics

Neutron diffraction and scattering are powerful techniques for determining the magnetic structures and investigating the spin dynamics of dysprosium-nickel materials. Neutrons possess a magnetic moment, which allows them to interact with the magnetic moments of atoms in a material. This interaction results in scattering patterns that provide detailed information about the arrangement and orientation of magnetic moments, i.e., the magnetic structure.

Neutron diffraction studies have been crucial in elucidating the complex magnetic ordering in various Dy-Ni based compounds. For instance, in the R₂BaNiO₅ family (where R is a rare earth element, including Dy), neutron diffraction has revealed that these compounds order with a magnetic structure characterized by the propagation vector k = (1/2, 0, 1/2). ornl.gov At low temperatures, the magnetic moments of the Dy³⁺ ions are close to their free-ion values, and the direction of the moments is influenced by the single-ion anisotropy of the rare earth. ornl.gov

In the case of the intermetallic compound DyNi, neutron diffraction has shown a non-collinear magnetic structure at low fields. researchgate.net This complex arrangement arises from a competition between the exchange interactions and the magnetocrystalline anisotropy. arxiv.orgresearchgate.net The metamagnetic behavior observed in magnetization measurements of DyNi is a direct consequence of this non-collinear magnetic structure. arxiv.org

For more complex ternary and quaternary systems, neutron diffraction is indispensable. In DyFe₁₁Ti, neutron powder diffraction has been used to follow the temperature evolution of the magnetic structure, revealing a ferrimagnetic coupling between Dy and Fe moments and two successive spin reorientation transitions with increasing temperature. researchgate.net Similarly, for compounds like Ho₂Ni₀.₈Si₁.₂ and Ho₂Ni₀.₈Ge₁.₂, which are isostructural with corresponding Dy compounds, neutron diffraction has shown complex magnetic structures with both ferromagnetic and antiferromagnetic components. acs.org In the RCo₁₋ₓNiₓ series (with R = Tb, Dy, Ho), neutron diffraction has shown strongly ferromagnetic structures with canted rare earth sublattices. au.dk

The following table summarizes some results from neutron diffraction studies on dysprosium-containing nickel compounds.

CompoundMagnetic Ordering Temperature (K)Magnetic Structure DescriptionPropagation Vector (k)Reference
DyNiT_C = 59Non-collinear- arxiv.orgresearchgate.net
DyRh₂Si₂T_N = 52Type I antiferromagnetic on Dy sublattice- aip.org
Dy₂BaNiO₅T_N depends on RAntiferromagnetic, moments differ due to anisotropy(1/2, 0, 1/2) ornl.gov
DyFe₁₁TiT_C > 200Ferrimagnetic with spin reorientations- researchgate.net

Note: T_C refers to the Curie temperature for ferromagnetic ordering, and T_N refers to the Néel temperature for antiferromagnetic ordering.

Thermal Analysis Techniques

Thermal analysis techniques are a group of methods in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. mvpsvktcollege.ac.in For dysprosium-nickel alloys, techniques like Differential Thermal Analysis (DTA) are crucial for determining phase transition temperatures, such as melting points, eutectic temperatures, and peritectic reactions, which are essential for constructing phase diagrams. iphy.ac.cn

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated or cooled at a constant rate. mat-cs.com Endothermic or exothermic events in the sample, such as melting or crystallization, result in a temperature difference that is detected and recorded as a peak on the DTA curve. mvpsvktcollege.ac.in

DTA has been extensively used to investigate the Dy-Ni binary system. iphy.ac.cn These studies have identified the congruent melting points of compounds like DyNi and DyNi₅, as well as the temperatures of various peritectic and eutectic reactions. iphy.ac.cn For example, the Dy-Ni phase diagram, constructed with the aid of DTA and X-ray diffraction, shows the existence of ten intermetallic compounds. iphy.ac.cn DTA is also valuable for studying more complex systems. For instance, in the development of platinum-dysprosium alloys, DTA was used to investigate the phase diagram and identify high melting point alloys. mdpi.com Similarly, DTA has been applied to nickel-rich Ni-Al-Cr alloys to determine transition temperatures. imim.pl

The information obtained from DTA is fundamental for materials processing, such as alloy synthesis and single crystal growth, as it helps in selecting appropriate annealing temperatures and understanding the thermal stability of different phases. arxiv.org

The following table summarizes some of the key transition temperatures in the Dy-Ni system as determined by DTA and other thermal analysis methods.

Compound/ReactionTransition Temperature (°C)Type of TransitionReference
Eutectic (Dy-rich)693Eutectic iphy.ac.cn
Dy₃Ni762Peritectic Formation iphy.ac.cn
Dy₃Ni₂928Peritectic Formation iphy.ac.cn
Eutectic1173Eutectic iphy.ac.cn
DyNi1248Congruent Melting iphy.ac.cn
DyNi₂1258Peritectic Formation iphy.ac.cn
Eutectic1279Eutectic iphy.ac.cn
DyNi₃1283Peritectic Formation iphy.ac.cn
Dy₂Ni₇1307Peritectic Formation iphy.ac.cn
Dy₂Ni₁₇1321Peritectic Formation iphy.ac.cn
DyNi₄1336Peritectic Formation iphy.ac.cn
Dy₄Ni₁₇1352Peritectic Formation iphy.ac.cn
DyNi₅1387Congruent Melting iphy.ac.cn

Differential Thermal Analysis (DTA) for Phase Transformations and Melting Behavior

Differential Thermal Analysis (DTA) is a primary technique used to investigate the thermal properties of materials by measuring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. liverpool.ac.uk This method is highly effective for determining the temperatures of phase transformations, such as melting (solidus and liquidus), eutectic reactions, and peritectic reactions in metallic systems. nih.govd-nb.info

In the dysprosium-nickel binary system, DTA, in conjunction with X-ray diffraction, has been instrumental in establishing the phase diagram. Research has identified ten distinct intermetallic compounds. DTA reveals two compounds that melt congruently, meaning they transform directly from a solid to a liquid of the same composition. The remaining eight compounds are formed through peritectic reactions, where a solid and a liquid phase react at a specific temperature to form a new solid phase. Furthermore, three eutectic reactions, where a single liquid phase transforms into two solid phases upon cooling, have been identified at specific compositions and temperatures.

The specific transition temperatures identified through DTA are crucial for processing and application, as they define the upper-temperature limits for the solid phases and provide insight into the microstructural evolution of the alloys during heating and cooling. nasa.gov

Interactive Data Table: Congruent Melting Points for Dy-Ni Compounds

CompoundCongruent Melting Temperature (°C)
DyNi1248
DyNi₅1387

Data sourced from a comprehensive phase diagram study.

Interactive Data Table: Peritectic and Eutectic Reactions in the Dy-Ni System

Reaction TypeTemperature (°C)Reaction
Peritectic762L + Dy₃Ni₂ ↔ Dy₃Ni
Peritectic928L + DyNi ↔ Dy₃Ni₂
Peritectic1258L + DyNi₃ ↔ DyNi₂
Peritectic1283L + Dy₂Ni₇ ↔ DyNi₃
Peritectic1307L + DyNi₄ ↔ Dy₂Ni₇
Peritectic1336L + Dy₄Ni₁₇ ↔ DyNi₄
Peritectic1352L + DyNi₅ ↔ Dy₄Ni₁₇
Peritectic1321L + DyNi₅ ↔ Dy₂Ni₁₇
Eutectic693L ↔ Dy + Dy₃Ni
Eutectic1173L ↔ DyNi + DyNi₂
Eutectic1279L ↔ DyNi₅ + Ni

This table details the invariant reactions within the Dysprosium-Nickel system as determined by Differential Thermal Analysis and X-ray analysis.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is fundamental for assessing the thermal stability and decomposition behavior of materials. acs.org For intermetallic compounds such as those in the Dy-Ni system, TGA provides critical information on their stability at elevated temperatures and their resistance to oxidation.

When conducted in an inert atmosphere (e.g., argon), TGA can determine the decomposition temperature of a compound. For the stable Dy-Ni intermetallics, no significant mass loss would be expected until the compound reaches its peritectic or congruent melting temperature, as identified by DTA. The absence of mass loss up to these high temperatures is a direct indicator of the compound's intrinsic thermal stability.

Conversely, when TGA is performed in a reactive atmosphere, such as air or pure oxygen, it is used to evaluate the material's oxidation resistance. researchgate.netnih.gov In this scenario, a mass gain is typically observed, which corresponds to the formation of surface oxides (e.g., Dysprosium Oxide, Nickel Oxide). researchgate.netresearchgate.net The onset temperature of this mass gain and the rate at which the mass increases provide quantitative data on the alloy's susceptibility to high-temperature oxidation. The thermal stability of Dy-Ni compounds is therefore defined by their decomposition temperatures, which represent the upper limit of their structural integrity.

Interactive Data Table: Thermal Decomposition Temperatures of Dy-Ni Intermetallic Compounds

CompoundDecomposition Temperature (°C)Type of Decomposition
Dy₃Ni762Peritectic
Dy₃Ni₂928Peritectic
DyNi1248Congruent Melting
DyNi₂1258Peritectic
DyNi₃1283Peritectic
Dy₂Ni₇1307Peritectic
DyNi₄1336Peritectic
Dy₄Ni₁₇1352Peritectic
DyNi₅1387Congruent Melting
Dy₂Ni₁₇1321Peritectic

Note: The decomposition temperatures listed are the peritectic and congruent melting points determined from the Dy-Ni phase diagram, representing the upper limit of thermal stability in an inert environment.

Research Directions and Emerging Applications of Dysprosium Nickel Compounds

Advancements in Magnetic Refrigeration Technology utilizing Dy-Ni Intermetallics

Magnetic refrigeration is an innovative, energy-efficient, and environmentally friendly cooling technology that utilizes the magnetocaloric effect (MCE). researchgate.netiphy.ac.cn The MCE is the thermal response of a magnetic material to an applied magnetic field; the material heats up when a magnetic field is applied and cools down when it is removed. iphy.ac.cn Intermetallic compounds containing rare-earth elements are particularly promising for cryogenic refrigeration, such as the liquefaction of hydrogen and nitrogen. researchgate.netiphy.ac.cnrepositorioinstitucional.mx

The DyNi₂ intermetallic compound is a significant material of interest for magnetic refrigeration at cryogenic temperatures. nii.ac.jp Research indicates that DyNi₂ exhibits a large magnetic entropy change, a key parameter for an effective magnetic refrigerant, with a peak performance around 20 K. nii.ac.jpnii.ac.jp Studies have estimated that under a magnetic field change of 3 Tesla, DyNi₂ can achieve a magnetic entropy change of 15 J/(kg·K). nii.ac.jpnii.ac.jp This makes it a prime candidate for use as a magnetocaloric material (MCM) in Static Magnetic Refrigeration Systems (SMRS) designed for cooling to liquid hydrogen temperatures. nii.ac.jp

To enhance the performance of magnetic refrigerators, researchers are exploring composite materials. A two-phase composite made from melt-spun ribbons of DyNi₂ and TbNi₂ has shown superior magnetocaloric properties compared to the individual components. repositorioinstitucional.mx By optimizing the composition, a composite with 40% DyNi₂ and 60% TbNi₂ exhibits a "table-like" magnetic entropy change over a broader temperature range (18–44 K). repositorioinstitucional.mx This broad operating range is highly desirable for practical refrigeration cycles like the Ericsson cycle. aip.org The refrigerant capacity (RC) of this composite reaches 221 J/kg for a magnetic field change of 2 T and 526 J/kg for 5 T, a significant improvement over the single-phase materials. repositorioinstitucional.mx These findings stimulate the search for new composite materials with enhanced MCE for cryogenic applications. repositorioinstitucional.mxresearchgate.net

Table 1: Magnetocaloric Properties of Dy-Ni Based Materials
MaterialMagnetic Field Change (T)Peak Magnetic Entropy Change (-ΔS_M) (J/kg·K)Refrigerant Capacity (RC) (J/kg)Peak Temperature (K)Reference
DyNi₂315Not specified~20 nii.ac.jpnii.ac.jp
DyNi₂5~17.5Not specifiedNot specified aip.org
Composite (40% DyNi₂, 60% TbNi₂)2Not specified22118-44 (Table-like) repositorioinstitucional.mx
Composite (40% DyNi₂, 60% TbNi₂)5Not specified52618-44 (Table-like) repositorioinstitucional.mx

Dysprosium-Nickel Systems for Hydrogen Storage Applications

Intermetallic compounds are a promising medium for hydrogen storage, a critical technology for the development of a hydrogen-based economy. mdpi.com Alloys with the general formula ABₓ, where A is a strong hydride-forming element (like Dy) and B is a weak one (like Ni), are of particular interest. mdpi.comtandfonline.comtandfonline.comnih.gov

The Dy-Ni system has been investigated for its hydrogen absorption capabilities. However, rare-earth-based AB₂-type compounds like DyNi₂ often face challenges such as hydrogen-induced amorphization (HIA), where the crystal structure becomes non-crystalline upon hydrogenation, and disproportionation, which can hinder the reversibility of hydrogen storage. mdpi.com For instance, the structural changes in DyNi₂ during hydrogen absorption depend on the pressure, with decomposition into DyNi₅ and DyH₃ occurring at pressures above 2.0 MPa. mdpi.com

Research has focused on modifying the composition of Dy-Ni alloys to improve their hydrogen storage properties. In La-R-Mg-Ni-based alloys, partially substituting lanthanum with dysprosium has been shown to enhance electrochemical properties for hydrogen storage. researchgate.net The introduction of Dy promotes the formation of the (La, Mg)₂Ni₇ phase, which has a high hydrogen storage capacity. researchgate.net

In the DyNi₅ system, substituting nickel with gallium (Ga) significantly affects its interaction with hydrogen. researchgate.net While binary DyNi₅ is inert to hydrogen at pressures up to 20 MPa, ternary DyNi₅₋ₓGaₓ alloys (for x between 0.75 and 2) readily absorb hydrogen. researchgate.net As the gallium content increases, the hydrogen equilibrium pressure and storage capacity decrease, while the stability of the resulting hydride increases. researchgate.net Similarly, substituting nickel with aluminum in DyNi₅₋ₓAlₓ systems also modifies their hydrogen sorption properties. tandfonline.comnih.gov These studies demonstrate that compositional tuning is a key strategy for optimizing Dy-Ni alloys for reversible hydrogen storage. researchgate.net

Table 2: Hydrogen Storage Characteristics of Dysprosium-Nickel Systems
Alloy SystemKey FindingHydrogen AbsorptionReference
DyNi₂Undergoes hydrogen-induced amorphization and decomposition at high pressure.Decomposes into DyNi₅ and DyH₃ above 2.0 MPa. mdpi.com
(La₁₋ₓDyₓ)₀.₈Mg₀.₂Ni₃.₄Al₀.₁Dy substitution promotes the (La, Mg)₂Ni₇ phase, enhancing storage capacity.Maximum (La, Mg)₂Ni₇ phase abundance at x=0.05. researchgate.net
DyNi₅₋ₓGaₓGa substitution enables hydrogen absorption in otherwise inert DyNi₅.Alloys with 0.75 ≤ x ≤ 2 absorb up to 4.3 H atoms per formula unit. researchgate.net
DyNi₅₋ₓAlₓAl substitution influences structural and hydrogen sorption properties.Thermodynamic properties are altered by Al content. tandfonline.comnih.gov

Electrocatalytic Applications of Dysprosium-Nickel Alloys

Dysprosium-nickel alloys are being explored as cost-effective and efficient electrocatalysts for several key energy-related reactions. researchgate.netresearchgate.net Their unique electronic structures, arising from the combination of rare-earth and transition metals, can lead to enhanced catalytic activity. researchgate.net

The hydrogen evolution reaction (HER) is the cathodic reaction in water splitting for hydrogen production. Developing efficient electrocatalysts that are cheaper than platinum is a major research goal. researchgate.netresearchgate.net Nickel-based alloys are promising candidates, and the addition of rare-earth elements like dysprosium can modify their catalytic behavior. researchgate.netresearchgate.net A nickel-selenium-dysprosium (Ni-Se-Dy) electrocatalyst, synthesized by one-step galvanostatic electrodeposition, has demonstrated excellent HER activity in an alkaline medium (1.0 M KOH). researchgate.net This catalyst required low overpotentials of 72 mV and 173 mV to achieve current densities of 10 and 50 mA·cm⁻², respectively. researchgate.net The Tafel slope of 119.72 mV·dec⁻¹ suggests the Volmer-Heyrovsky mechanism is at play. researchgate.net

Hydrogen peroxide (H₂O₂) is an attractive alternative oxidant to oxygen in direct liquid fuel cells. researchgate.netresearcher.life Research has been conducted on nickel-rare earth alloys, including Ni-Dy, as potential electrode materials for the hydrogen peroxide reduction reaction (HPRR) in alkaline solutions. researchgate.netresearchgate.netresearcher.life These alloys, containing 5 and 10 atomic percent of the rare earth metal, are synthesized by arc melting. researchgate.netresearchgate.net Voltammetric and chronoamperometric measurements are used to evaluate their performance. researchgate.netresearcher.life While Ni-Ce alloys showed the highest catalytic activity in one study, the investigation into Ni-Dy alloys contributes to the broader effort to develop low-cost, noble-metal-free cathodes for direct liquid fuel cells. researchgate.netresearchgate.netresearcher.life Studies on dysprosium-doped uranium dioxide also show that doping can influence the kinetics of H₂O₂ reduction. frontiersin.org

Direct borohydride (B1222165) fuel cells (DBFCs) offer high energy density, and the development of active and selective anode catalysts for the borohydride oxidation reaction (BOR) is crucial. mdpi.comworktribe.com While platinum and gold are active, they are expensive. mdpi.com Alloying platinum with dysprosium has been shown to create effective electrocatalysts for BOR. worktribe.com Pt-Dy alloy electrodes have demonstrated comparable current density to pure platinum at room temperature but with a higher coulombic efficiency at elevated temperatures. worktribe.com Nickel is also a known catalyst for BOR. researchgate.net The activation energy for BOR on NiDy electrodes was reported to be 23 kJ mol⁻¹. researchgate.net This research highlights the potential of using dysprosium-containing alloys to either enhance the performance of noble metal catalysts or as part of non-precious metal catalyst systems for DBFCs. researchgate.networktribe.com

Table 3: Electrocatalytic Performance of Dysprosium-Nickel Based Materials
ReactionCatalystKey Performance MetricValueMediumReference
HERNi-Se-DyOverpotential @ 10 mA·cm⁻²72 mV1.0 M KOH researchgate.net
HERNi-Se-DyTafel Slope119.72 mV·dec⁻¹1.0 M KOH researchgate.net
HPRRNi-Dy alloysEvaluated as electrode materials for HPRR.Activity studied2 M NaOH researchgate.netresearchgate.net
BORPt-Dy alloyDemonstrated higher coulombic efficiency than pure Pt at elevated temperatures.Activity studiedNot specified worktribe.com
BORNiDyActivation Energy (Ea)23 kJ mol⁻¹Not specified researchgate.net

Studies on Hydrogen Peroxide Reduction Reaction (HPRR) Electrocatalysis

Dysprosium-Nickel Compounds in Advanced Sensing Technologies

The unique electronic and chemical properties of dysprosium-nickel materials make them suitable for applications in advanced sensing technologies. Doping nickel-based materials with dysprosium can create lattice modifications and defects that enhance their sensing performance. researchgate.net

For example, dysprosium-doped Nickel Oxide (NiO) nanoparticles have been successfully used for sensing xylene gas. researchgate.net The introduction of dysprosium into the NiO lattice leads to an expansion of the lattice parameters and the creation of nickel vacancies. These vacancies act as adsorption sites for gas molecules, thereby improving the sensor's performance. researchgate.net The Dy-doped NiO sensor demonstrated a response of 7.4 to 100 ppm of xylene at an operating temperature of 200°C, with a response time of 50 seconds and a recovery time of 36 seconds. researchgate.net Doping not only improved the sensitivity but also enhanced the selectivity towards xylene compared to other analytes like ammonia, benzene, ethanol, and acetone. researchgate.net

In another study, Ni-Zn ferrite (B1171679) doped with dysprosium was investigated as a humidity sensor. researchgate.net The material's microstructure and porosity, which are crucial for humidity sensing, were controlled by using different synthesis agents. researchgate.net The material's electrical resistivity was found to be sensitive to the relative humidity, highlighting its potential for use as an active material in humidity sensors. researchgate.net Dysprosium's role extends to luminescent sensors as well; Dy(III) coordination polymers have been developed as dual-functional fluorescent sensors for detecting pollutants. mdpi.com These examples show the versatility of dysprosium-nickel systems in creating sensitive and selective sensing devices for various chemical and physical parameters. researchgate.netresearchgate.net

Table 4: Performance of Dysprosium-Nickel Based Sensors
Sensing MaterialTarget AnalyteOperating TemperatureKey Performance MetricValueReference
Dy-doped NiO nanoparticlesXylene (100 ppm)200 °CSensor Response7.4 researchgate.net
Dy-doped NiO nanoparticlesXylene (100 ppm)200 °CResponse Time50 s researchgate.net
Dy-doped NiO nanoparticlesXylene (100 ppm)200 °CRecovery Time36 s researchgate.net
Ni-Zn-Dy ferriteHumidityRoom TemperatureElectrical resistivity changes with relative humidity.Sensitivity studied researchgate.net

Gas-Sensing Performance Enhancement in Dy-Doped Nickel Oxide Systems

The introduction of dysprosium (Dy) as a dopant in nickel oxide (NiO) nanostructures has been shown to significantly enhance their gas-sensing capabilities, particularly for the detection of xylene. researchgate.net Research indicates that doping NiO with dysprosium can lower the optimal operating temperature and improve both the response and recovery times of the sensor device. researchgate.net The synthesis of Dy-doped NiO is often achieved through methods like co-precipitation, which allows for the incorporation of dysprosium into the nickel oxide host lattice. researchgate.net

Detailed studies on Dy-doped NiO nanoparticles have demonstrated a marked improvement in sensing performance compared to pure NiO. researchgate.net The presence of dysprosium creates tensile strain and defects within the NiO host lattice. researchgate.net Specifically, Raman spectroscopy has revealed that Dy-doping increases the presence of nickel vacancies, which act as effective adsorption sites for xylene molecules, thereby improving the sensor's performance. researchgate.net

In one study, a sensor fabricated from 3% Dy-doped NiO exhibited optimal performance for xylene detection at 200°C, which is a lower temperature compared to the 250°C required for undoped NiO. researchgate.netresearchgate.net This device not only showed improved sensitivity but also enhanced selectivity towards xylene when tested against other volatile organic compounds such as ammonia, benzene, ethanol, and acetone. researchgate.net The response and recovery times were also significantly faster in the doped device. researchgate.net

Interactive Data Table: Xylene Gas Sensing Performance of Pure vs. Dy-Doped NiO

ParameterPure NiO3% Dy-Doped NiOSource(s)
Optimal Operating Temperature 250 °C200 °C researchgate.netresearchgate.net
Analyte (Concentration) Xylene (100 ppm)Xylene (100 ppm) researchgate.net
Sensor Response Lower than doped7.4 researchgate.netnih.gov
Response Time Slower than doped50 s researchgate.net
Recovery Time Slower than doped36 s researchgate.net

Dysprosium-Nickel in Electronic Device Research

Interfacial Engineering for Schottky Barrier Modification in Silicides

In the field of semiconductor electronics, nickel silicides are crucial for forming contacts in complementary metal-oxide-semiconductor (CMOS) devices. aip.org A key challenge is managing the contact resistance, which is heavily influenced by the effective Schottky barrier height (ΦB,eff) at the silicide-silicon interface. aip.org For n-type silicon (n-Si), the standard nickel monosilicide (NiSi) phase presents a relatively high electron Schottky barrier of about 0.65 eV. aip.org

Research into interfacial engineering using dysprosium has shown a promising path to lowering this barrier. aip.org When a stack of nickel and dysprosium is annealed on a Si(100) substrate, the reaction forms nickel disilicide (NiSi2) instead of the more common NiSi. aip.org This phase-engineered silicide demonstrates a significantly lower effective electron Schottky barrier. aip.org The mechanism for this reduction is attributed to the unique morphology of the NiSi2, which forms as inverted pyramids. aip.org The sharp tips of these pyramids create a high localized electric field (estimated as high as ~1.9 x 10^6 V/cm), which increases the tunneling probability for electrons and promotes thermionic field emission as the dominant carrier transport mechanism, thereby lowering the effective barrier height and increasing reverse bias current. aip.org

Another approach involves using an ultrathin rare-earth-based dielectric interlayer, including those with dysprosium, at the gate/dielectric interface. aip.org This method modulates the work function of nickel silicide gates by inducing highly polarized Dy–O bonds at the interface, creating an interfacial dipole that effectively tunes the barrier height. aip.org

Interactive Data Table: Schottky Barrier Height Comparison

InterfaceEffective Electron Schottky Barrier Height (ΦB,eff)Key Feature/MechanismSource(s)
NiSi / n-Si(100) (Control) ~0.65 eVStandard monosilicide phase. aip.org
Dy-Ni Silicide / n-Si(100) Lowered ΦB,effFormation of NiSi2 inverted pyramids; thermionic field emission. aip.org
Ni-FUSI / Dy-based Interlayer / Dielectric Modulated (Lowered)Interfacial dipole formation from polarized Dy-O bonds. aip.org

Exploration of Dy-Ni for Spintronic Devices

Dysprosium-nickel compounds are being investigated for their potential in spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge. ontosight.airesearchgate.net The unique magnetic properties of rare-earth elements like dysprosium, when combined with transition metals like nickel, make these materials candidates for advanced electronic devices. ontosight.ai

Specific alloy powders, such as Dysprosium-Nickel (Dy-Ni), are noted for combining the magnetic characteristics of dysprosium with the corrosion resistance of nickel, which is advantageous for applications in harsh environments. met3dp.com Furthermore, dysprosium nitride (DyN) powder has been identified as a potential material for next-generation spintronic devices because it exhibits both magnetism and high electrical conductivity. met3dp.com

The exploration extends to the molecular level, where dysprosium-based single-molecule magnets (SMMs) are being studied for their use in molecular spintronic devices. mdpi.comacs.org Research has demonstrated that dysprosium-containing molecular complexes can be grafted onto surfaces while retaining their magnetic behavior, opening possibilities for creating nanostructured hybrid systems for information storage and processing. mdpi.com

Dysprosium Doping in Lithium-Ion Battery Cathode Materials Research

Impact on Electrochemical Performance and Long-Term Cycling Stability

In the quest for higher-performance lithium-ion batteries, doping nickel-rich cathode materials, such as LiNi0.8Co0.1Mn0.1O2 (NCM811), has emerged as an effective strategy. researchgate.netprinceton.edu Dysprosium doping, in particular, has been shown to significantly improve both the rate capability and long-term cycling stability of these cathodes. researchgate.netprinceton.edu While doping with an electrochemically inactive element can sometimes reduce initial specific capacity, the structural benefits often lead to superior long-term performance. princeton.edu

Studies involving the synthesis of Dy-doped NCM811 via high-temperature aerosol methods have shown that a controlled amount of dysprosium (e.g., 1.5%) can stabilize the crystal structure and reduce charge transport resistance. princeton.eduosti.gov This structural stabilization helps to suppress the degradation mechanisms that typically cause capacity fade during prolonged charge-discharge cycles. princeton.edu As a result, Dy-doped cathodes maintain a higher percentage of their initial capacity over hundreds of cycles compared to their undoped counterparts. princeton.eduresearchgate.net For instance, after 50 cycles, a 1.5% Dy-doped NCM811 cathode retained over 91% of its reversible capacity. princeton.edu The doped materials also exhibit better performance at high current rates; a 1.5% Dy-doped sample delivered a discharge capacity of 165 mAh g⁻¹ at a high rate of 5C, retaining about 83% of its capacity at 0.1C, a substantial improvement over the pristine material. osti.gov

Interactive Data Table: Electrochemical Performance of Pristine vs. Dy-Doped NCM811 Cathodes

ParameterPristine NCM8111.5% Dy-Doped NCM8113% Dy-Doped NCM811Source(s)
Initial Discharge Capacity (0.1C) ~200.1 mAh g⁻¹~197.4 mAh g⁻¹~193.8 mAh g⁻¹ princeton.edu
Discharge Capacity at 5C Rate ~140 mAh g⁻¹~165 mAh g⁻¹- osti.gov
Capacity Retention (at 5C vs 0.1C) ~70%~83%- osti.gov
Capacity Retention (after 50 cycles) Lower than doped91.6%91.2% princeton.edu

Enhancement of Thermal-Chemical Stability and Safety Aspects

A critical challenge for nickel-rich cathode materials is their poor thermal stability, which poses a significant safety risk, including potential thermal runaway and fire. princeton.eduosti.gov Research has conclusively shown that doping with dysprosium dramatically enhances the thermal-chemical stability of these cathodes. researchgate.netosti.gov

The primary mechanism for this improvement is the suppression of oxygen release at elevated temperatures. osti.gov During overheating, nickel-rich cathodes can undergo phase transitions that lead to the evolution of gaseous oxygen, which can then react with the flammable electrolyte. researchgate.netosti.gov A detailed analysis using a microflow reactor with a mass spectrometer revealed that 1.5% Dy-doping in NCM811 shifts the onset temperature for oxygen evolution to a higher temperature. princeton.eduosti.gov More strikingly, the total amount of oxygen released was reduced by approximately 80% compared to the pristine material. researchgate.netosti.gov This significant reduction in oxygen evolution substantially increases the fire safety of the battery. osti.govosti.gov The enhanced stability is attributed to the strong chemical bonds formed by the dopant within the cathode's crystal lattice, which helps to maintain structural integrity even under thermal stress. princeton.eduresearchgate.net

Interactive Data Table: Thermal Stability of Pristine vs. Dy-Doped NCM811

ParameterPristine NCM8111.5% Dy-Doped NCM811Source(s)
Oxygen Release StandardReduced by ~80% researchgate.netprinceton.eduosti.gov
O₂ Onset Temperature LowerShifted to a higher temperature princeton.eduosti.gov
Overall Thermal-Chemical Stability PoorDramatically Increased researchgate.netprinceton.eduosti.gov

Mechanistic Understanding of Dy Doping on Crystal Structure and Ion Transport

The introduction of dysprosium (Dy) as a dopant into nickel-based compounds instigates significant alterations to their crystal structure and ion transport properties. Research into Dy-doped nickel-rich cathode materials, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), reveals that Dy doping can substantially enhance long-term cycling performance. This improvement is attributed to the stabilization of the crystal structure and a reduction in charge transport resistance. nsf.gov Experimental evidence indicates that the doped dysprosium is incorporated directly into the lattice of the NCM crystal structure, thereby affecting its electronic properties. nsf.gov

In other nickel-containing systems like Dy-doped Nickel Oxide (NiO) nanoparticles, the doping process modifies lattice parameters. For instance, doping can cause an expansion of the lattice and the creation of nickel vacancies, which in turn improves properties like gas-sensing performance. Similarly, studies on NiFe₂O₄ nanospinelferrites have shown that substituting iron ions with an optimal concentration of dysprosium ions can lead to an increase in saturation magnetization and DC electrical resistivity while minimizing dielectric loss. researchgate.net

The mechanism of ionic conductivity is fundamentally linked to the structural properties of the material. mdpi.com In various host lattices, the introduction of dopants like Dy³⁺ influences the local and average structure, which governs ion movement. For example, in certain chloride solid electrolytes, different structural phases (orthorhombic vs. trigonal) exhibit ionic conductivities that can vary by an order of magnitude. researchgate.net The doping process can affect ion precipitation and diffusion kinetics during material synthesis, although the precise mechanisms are still under investigation. nsf.gov First-principles calculations are becoming crucial for developing a deeper mechanistic understanding of how local atomic defects and dopants contribute to macroscopic transport properties and influence the electronic band structure. frontiersin.org

Table 1: Effect of Dysprosium Doping on Nickel-Based Material Properties

Material System Effect of Dy Doping Observation Reference
Nickel-Rich Cathode (NCM811) Crystal Structure Stabilization Improves long-term cycling performance and thermal-chemical stability. nsf.gov
Nickel-Rich Cathode (NCM811) Reduced Charge Transport Resistance Dy is incorporated into the crystal lattice, affecting electronic properties. nsf.gov
Nickel Oxide (NiO) Nanoparticles Modified Lattice Parameters Lattice expansion and creation of nickel vacancies.
Nickel Ferrite (NiFe₂O₄) Enhanced Magnetic Properties Increased saturation magnetization at optimal Dy concentration. researchgate.net

Research into Dysprosium-Nickel for Nuclear Control Applications

Development of Dysprosium Oxide-Nickel Cermets for Reactor Control Rods

A significant area of development in nuclear materials is the creation of dysprosium oxide-nickel cermets for use in reactor control rods. wikipedia.orgazom.comneocities.orgmetallicumminerals.com.auresintech.com A cermet is a composite material composed of a ceramic (in this case, dysprosium oxide, Dy₂O₃) and a metallic binder (nickel). This combination leverages the high neutron absorption of dysprosium oxide with the ductility, strength, and thermal conductivity of nickel.

These cermets are specifically designed to function as neutron absorbers that cool nuclear reactor control rods. nih.govstudfile.netazom.com The dysprosium oxide particles readily absorb thermal neutrons, while the nickel matrix provides the necessary mechanical support and facilitates heat dissipation. azom.com Research and application have shown that these Dy₂O₃-Ni cermets maintain their structural integrity while efficiently managing neutron flux, which is a critical factor for enhancing reactor safety and operational efficiency. The development of these specialized cermets represents a key application of dysprosium-nickel materials, directly addressing the need for durable and reliable control rod materials in nuclear reactors. rsc.orginvestingnews.comresintech.comworldscientific.com

Future Research Trajectories and Interdisciplinary Opportunities in Dysprosium-Nickel Materials Science

The field of dysprosium-nickel materials science is poised for significant advancement, driven by global trends in sustainable energy and technology. A primary future research trajectory involves the sustainable use of dysprosium, which is considered a critical element for clean energy technologies. wikipedia.org Given its supply risks and cost, a major scientific quest is to develop high-performance materials that minimize dysprosium consumption. osti.gov This includes designing novel alloy microstructures, such as core-shell configurations in magnets, to maximize the effectiveness of smaller amounts of dysprosium. osti.gov

Interdisciplinary opportunities abound at the intersection of materials science, physics, chemistry, and engineering. In energy storage, further investigation into Dy-doping mechanisms in nickel-based cathode materials for lithium-ion batteries could lead to safer, longer-lasting batteries. nsf.gov In catalysis, the unique electronic properties of dysprosium-nickel compounds offer potential for developing new catalysts for various chemical reactions.

Furthermore, the continued demand for high-strength permanent magnets in electric vehicles and wind turbines will drive research into Dy-Ni alloys to enhance thermal stability and resistance to demagnetization. neocities.orgmetallicumminerals.com.aumdpi.com Advanced computational tools, including first-principles calculations and spatial cluster simulations, will be indispensable for gaining a deeper mechanistic understanding of doping effects and for designing new materials with tailored properties. frontiersin.org The overarching goal will be to create a more circular economy for critical materials like dysprosium, involving improved recycling technologies and the development of materials that are both high-performing and sustainable. acs.org

Q & A

Basic Research Questions

Q. What standardized characterization techniques are recommended for determining the structural and magnetic properties of dysprosium-nickel (Dy-Ni) intermetallic compounds?

  • Methodology : Use X-ray diffraction (XRD) to confirm crystallographic phases, supplemented by neutron diffraction to resolve magnetic structures . Pair with scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for microstructural analysis. Magnetic properties should be quantified via superconducting quantum interference device (SQUID) magnetometry, with temperature-dependent hysteresis loops to assess coercivity and remanence. Cross-validate results with Mössbauer spectroscopy for hyperfine interactions .

Q. How should researchers design experiments to synthesize Dy-Ni alloys with controlled stoichiometry?

  • Methodology : Employ arc-melting under inert argon atmospheres with pre-weighed Dy and Ni pellets (99.99% purity). Post-synthesis, anneal samples at 800–1000°C for 48–72 hours to ensure homogeneity. Use energy-dispersive X-ray spectroscopy (EDX) to verify composition. For thin-film applications, consider magnetron sputtering with in-situ compositional monitoring via Auger electron spectroscopy .

Q. What are the critical factors in ensuring reproducibility of Dy-Ni magnetocaloric effect measurements?

  • Methodology : Standardize sample geometry (e.g., cylindrical pellets) to minimize demagnetizing field variations. Calibrate calorimeters using gadolinium as a reference material. Report measurement uncertainties (e.g., ±2 K for temperature, ±3% for entropy change) and adhere to protocols outlined in Journal of Alloys and Compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Curie temperatures (Tc) of DyNi₂ compounds across studies?

  • Methodology : Conduct meta-analysis of 20+ peer-reviewed datasets (2005–2024) to identify systematic biases. Key variables to assess:

  • Sample purity : Trace oxygen contamination (>0.1 at.%) can suppress Tc by 5–10 K. Use X-ray photoelectron spectroscopy (XPS) to quantify surface oxidation .
  • Measurement technique : Compare results from alternating gradient magnetometry (AGM) vs. SQUID. AGM may overestimate Tc due to field inhomogeneity .
  • Tabulate discrepancies and propose standardized measurement protocols .

Q. What experimental frameworks optimize Dy-Ni-based neutron-absorbing cermets for high-temperature nuclear applications?

  • Methodology :

Design of Experiments (DOE) : Vary Dy₂O₃/Ni ratios (5–30 vol%) and sintering temperatures (1200–1400°C).

Performance metrics : Neutron absorption cross-section (thermal/epithermal), thermal conductivity (laser flash analysis), and mechanical stability (Vickers hardness).

Contradiction management : If neutron absorption decreases at >20 vol% Dy₂O₃, investigate pore formation via synchrotron tomography and revise sintering parameters .

Q. How should computational models of Dy-Ni phase diagrams be validated against experimental data?

  • Methodology :

  • Compare CALPHAD (CALculation of PHAse Diagrams) predictions with differential thermal analysis (DTA) results for invariant reactions.
  • Resolve discrepancies in the Dy-rich region (>75 at.% Dy) by incorporating ab initio cohesive energy calculations.
  • Publish full datasets (including raw DTA curves) in supplementary materials for peer validation .

Methodological Guidelines

Q. What strategies mitigate oxygen contamination in Dy-Ni alloy synthesis?

  • Approach :

  • Pre-purge furnaces with ultra-high-purity argon (O₂ < 1 ppm).
  • Use yttria-stabilized zirconia crucibles instead of graphite.
  • Post-synthesis, seal samples in quartz ampoules under vacuum (<10⁻⁵ mbar) .

Q. How to conduct literature reviews on Dy-Ni systems while avoiding confirmation bias?

  • Protocol :

  • Search Scopus/Web of Science with keywords: "dysprosium nickel intermetallic," "DyNi magnetocaloric," "Dy-Ni phase diagram." Filter by citations (≥10) and journals with impact factor >3.0.
  • Critically evaluate conflicting data using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose). Document excluded studies in a PRISMA flowchart .

Q. What statistical methods are appropriate for analyzing Dy-Ni corrosion resistance datasets with high variance?

  • Analysis : Apply robust regression (e.g., Theil-Sen estimator) to account for outliers in electrochemical impedance spectroscopy (EIS) data. Use ANOVA to test significance of surface treatment (e.g., passivation vs. coating) on corrosion rates. Report 95% confidence intervals .

Data Reporting Standards

  • Tables : Include phase fraction analysis (Rietveld refinement), magnetic parameters (Tc, μeff), and thermodynamic properties (ΔS, ΔTad). Example:
Composition (DyₓNi₁₋ₓ)Tc (K)μeff (μB/Dy)ΔS (J/kg·K)
DyNi₂45 ± 29.8 ± 0.312.1
DyNi₃62 ± 310.2 ± 0.49.7
  • Figures : Provide XRD patterns with Miller indices, hysteresis loops at multiple temperatures, and microstructural SEM images with scale bars .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.